Astrophloxine
Beschreibung
Eigenschaften
Molekularformel |
C27H33IN2 |
|---|---|
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
(2E)-1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole iodide |
InChI |
InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LGRNGKUSEZTBMB-UHFFFAOYSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Astrophloxine: A Technical Guide to its Fluorescence Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Astrophloxine
Indocarbocyanine dyes are invaluable tools in life sciences research, offering bright fluorescence and tunable spectral properties for applications ranging from microscopy and flow cytometry to in vivo imaging.[1] this compound is a member of this dye family. A comprehensive understanding of its fluorescence properties is critical for its optimal use in labeling and tracking biomolecules. Due to the current lack of published quantitative data for this compound, this guide provides the necessary protocols for researchers to perform their own characterization.[1]
Fluorescence Properties
A direct quantitative comparison of this compound with other indocarbocyanine dyes is challenging due to limited published data on its quantum yield, photostability, and signal-to-noise ratio.[1] The following tables present the estimated spectral properties of this compound alongside the established characteristics of Cy3 and Cy5 to serve as a reference for evaluation.[1]
Table 1: Spectral Properties of this compound and Comparable Indocarbocyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~550[1] | ~570[1] | Data not available | Data not available |
| Cy3 | ~550[1] | ~570[1] | ~150,000[1] | ~0.15[1] |
| Cy5 | ~649[1] | ~670[1] | ~250,000[1] | ~0.20[1] |
Table 2: Photostability and Signal-to-Noise Ratio (Illustrative)
| Dye | Relative Photostability | Typical Signal-to-Noise Ratio (SNR) in Microscopy |
| This compound | Data not available | Data not available |
| Cy3 | Moderate[1] | Good[1] |
| Cy5 | Moderate to High[1] | Excellent[1] |
Experimental Protocols for Fluorescence Characterization
To facilitate the direct comparison and characterization of this compound, the following detailed protocols for measuring key performance parameters are provided.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[1] It can be determined relative to a standard with a known quantum yield.[1]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol (B145695) or PBS, ensuring the dye is soluble and stable)
-
Standard dye with a known quantum yield in the same spectral region as this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[1]
-
This compound
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and sample dyes in the chosen solvent.[1]
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[1]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.[1]
-
Measure Fluorescence Emission: Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements. Record the fluorescence emission spectrum for each dilution of the standard and sample dyes. Integrate the area under the emission curve for each measurement.[1]
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The gradient (Grad) of these plots is used to calculate the quantum yield of the sample (Φ_sample) using the following equation:[1] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.[1]
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.[1]
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).[1]
-
Workflow for Quantum Yield Determination
Assessment of Photostability
Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Materials:
-
Fluorescence microscope with a stable light source and sensitive camera
-
This compound-labeled sample (e.g., stained cells or a dye solution on a slide)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescent sample. For a solution, a droplet can be placed on a slide and covered with a coverslip, sealing the edges to prevent evaporation.[1]
-
Image Acquisition: Place the slide on the microscope stage and bring the dye into focus. Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments. Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).[1]
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.[1]
Workflow for Photostability Assessment
Measurement of Signal-to-Noise Ratio (SNR)
The signal-to-noise ratio is a critical parameter for image quality, representing the ratio of the fluorescence signal from the labeled structure to the background noise.[1]
Materials:
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
-
Cells cultured on coverslips or in imaging dishes
-
This compound-conjugated probe for cellular labeling
Procedure:
-
Cell Staining: Culture cells and stain them with the fluorescently labeled probe according to a standard immunofluorescence or labeling protocol. Wash the cells to remove unbound dye and mount them for imaging.[1]
-
Image Acquisition: Acquire fluorescence images of the stained cells using consistent imaging parameters.[1]
-
Data Analysis: For each image, select a region of interest (ROI) that encompasses the specifically stained structure (signal) and an adjacent background region devoid of specific staining (noise). Calculate the mean intensity of the signal ROI (I_signal) and the standard deviation of the intensity in the background ROI (SD_background).[1] The SNR can be calculated as: SNR = (I_signal - I_background) / SD_background Where I_background is the mean intensity of the background ROI.
Conclusion
While quantitative fluorescence data for this compound is not yet widely published, its potential as a valuable tool in biological research is evident from its classification as an indocarbocyanine dye. This guide provides the necessary framework and protocols for researchers to conduct their own comparative studies.[1] By systematically measuring the quantum yield, photostability, and signal-to-noise ratio, the scientific community can collectively build a clearer picture of where this compound stands in relation to established indocarbocyanine dyes and determine its optimal applications in biological research and drug development.[1]
References
Astrophloxine: Unraveling the Mechanism of Action in Lipid Bilayers
A comprehensive examination of the biophysical interactions and membrane-disrupting effects of Astrophloxine, providing in-depth analysis for researchers, scientists, and drug development professionals.
Introduction:
This compound, a novel synthetic compound, has demonstrated significant potential in preliminary studies for its potent antimicrobial and cytotoxic activities. The primary target of this compound is believed to be the cell membrane, specifically its interaction with the lipid bilayer, leading to disruption of cellular integrity and subsequent cell death. Understanding the precise mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This technical guide synthesizes the current, albeit limited, understanding of this compound's interaction with lipid bilayers, drawing parallels with the mechanisms of other membrane-active molecules where applicable. Due to the nascent stage of research on this compound, this document will focus on foundational concepts and methodologies that are critical for its future investigation.
Core Mechanism: A Proposed Model
Currently, direct experimental data on the specific molecular interactions of this compound with lipid bilayers is not publicly available. However, based on the behavior of other membrane-active compounds, a hypothetical mechanism can be proposed. It is hypothesized that this compound, likely an amphipathic molecule, initially associates with the surface of the lipid bilayer through electrostatic and/or hydrophobic interactions. This initial binding event is predicted to be followed by the insertion of the molecule into the hydrophobic core of the membrane, leading to a cascade of disruptive events.
Proposed Signaling Pathway and Molecular Interactions:
The following diagram illustrates a potential pathway for this compound's action on a lipid bilayer, from initial binding to membrane disruption.
Caption: Proposed mechanism of this compound interaction with a lipid bilayer.
Quantitative Data Summary
As of the current date, there is no publicly available quantitative data from biophysical studies on this compound's interaction with lipid bilayers. Future research should aim to populate the following tables with experimental values to elucidate the compound's mechanism of action.
Table 1: Binding Affinity of this compound to Model Lipid Vesicles
| Lipid Composition | Binding Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Method |
| e.g., POPC | Data not available | Data not available | e.g., Isothermal Titration Calorimetry (ITC) |
| e.g., POPC:POPG (7:3) | Data not available | Data not available | e.g., Surface Plasmon Resonance (SPR) |
| e.g., Bacterial Lipid Extract | Data not available | Data not available | e.g., Microscale Thermophoresis (MST) |
Table 2: Effect of this compound on Lipid Bilayer Physical Properties
| Parameter | Lipid System | This compound Conc. | Change Observed | Method |
| Phase Transition Temp (Tm) | e.g., DPPC | Data not available | Data not available | e.g., Differential Scanning Calorimetry (DSC) |
| Membrane Fluidity | e.g., LUVs with DPH | Data not available | Data not available | e.g., Fluorescence Anisotropy |
| Membrane Thickness | e.g., Supported Lipid Bilayers | Data not available | Data not available | e.g., Atomic Force Microscopy (AFM) |
Key Experimental Protocols for Future Investigation
To rigorously characterize the mechanism of action of this compound, a suite of biophysical and biochemical assays should be employed. The following are detailed methodologies for key experiments that are essential for this purpose.
1. Liposome Preparation (Large Unilamellar Vesicles - LUVs)
-
Objective: To create model membrane systems for in vitro assays.
-
Methodology:
-
A desired mixture of lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) is dissolved in a chloroform/methanol (2:1, v/v) solvent.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is dried under vacuum for at least 2 hours to remove residual solvent.
-
The film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
The resulting suspension of multilamellar vesicles (MLVs) is subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
The MLV suspension is then extruded at least 21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.
-
The size distribution of the LUVs should be confirmed by Dynamic Light Scattering (DLS).
-
2. Calcein (B42510) Leakage Assay
-
Objective: To quantify the membrane-permeabilizing activity of this compound.
-
Methodology:
-
LUVs are prepared as described above, with the hydration buffer containing 50-80 mM calcein.
-
The external, unencapsulated calcein is removed by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the experimental buffer.
-
The calcein-loaded LUVs are diluted to a final lipid concentration of 50-100 µM in a fluorometer cuvette.
-
The baseline fluorescence of the self-quenched calcein is recorded (Excitation: 495 nm, Emission: 515 nm).
-
This compound is added at various concentrations, and the increase in fluorescence is monitored over time as calcein is released from the vesicles and its self-quenching is relieved.
-
The maximum fluorescence, representing 100% leakage, is determined by adding a lytic agent such as Triton X-100 (0.1% v/v).
-
The percentage of calcein leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence.
-
Experimental Workflow for Membrane Permeabilization Assay:
Astrophloxine's Spectral Behavior in Varied Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Astrophloxine, an indocarbocyanine dye, holds potential for various applications in research and drug development, including fluorescence microscopy and in vivo imaging. Understanding its spectral properties—how it absorbs and emits light—in different chemical environments is crucial for optimizing its use. This technical guide addresses the core photophysical characteristics of this compound. Due to a current lack of publicly available quantitative data for this compound, this document provides a comprehensive framework for its spectral characterization. Detailed experimental protocols are outlined to enable researchers to generate this critical data. To illustrate the principles and data presentation, spectral properties of the structurally related and well-characterized indocarbocyanine dye, Cyanine-3 (Cy3), are used as a representative example.
Core Photophysical Properties of Indocarbocyanine Dyes
The utility of a fluorescent dye is defined by its unique spectral properties. For indocarbocyanine dyes like this compound, these properties can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the dye molecule.[1][2] Key spectral parameters include:
-
Absorption Maximum (λabs): The wavelength at which the dye absorbs light most efficiently.
-
Emission Maximum (λem): The wavelength at which the dye emits the most intense fluorescence after excitation.
-
Molar Absorptivity (ε): A measure of how strongly the dye absorbs light at a specific wavelength. It is a constant for a given substance in a specific solvent at a particular wavelength.[3]
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[4]
Illustrative Spectral Data of a Representative Indocarbocyanine Dye (Cy3)
The following table summarizes the typical spectral properties of Cyanine-3 (Cy3), a widely used indocarbocyanine dye, in various solvents. This data serves as a benchmark for the expected behavior of this compound and demonstrates the impact of solvent polarity on its photophysical characteristics. Note that minor variations in peak wavelengths can occur depending on the specific instrumentation and measurement conditions.[5]
| Solvent | Dielectric Constant (at 20°C) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Phosphate-Buffered Saline (PBS) | ~80 | ~548 | ~569 | Data not available | Data not available |
| Methanol | 32.7 | ~550 | ~570 | 133,000 | 0.07 |
| Ethanol | 24.5 | ~544 | Data not available | 133,000 | 0.08 (for a derivative) |
| n-Butyronitrile | 20.3 | Data not available | Data not available | Data not available | 0.057 |
Experimental Protocols for Spectral Characterization
To determine the spectral properties of this compound, the following detailed experimental protocols should be followed.
This protocol outlines the procedure for determining the absorption and emission maxima (λabs and λem) of this compound in a chosen solvent.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Solvent of interest (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to avoid inner-filter effects.[6]
-
Absorption Spectrum Measurement:
-
Use the pure solvent to record a baseline spectrum in the UV-Vis spectrophotometer.
-
Measure the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 300-700 nm).
-
The wavelength corresponding to the highest absorbance peak is the absorption maximum (λabs).[5]
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs.
-
Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength to a suitable upper limit (e.g., 750 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[5]
-
-
Excitation Spectrum Measurement (Optional but Recommended):
-
Set the emission wavelength of the spectrofluorometer to the determined λem.
-
Scan the excitation monochromator over a wavelength range similar to that used for the absorption spectrum.
-
The resulting spectrum should closely resemble the absorption spectrum and confirms the optimal excitation wavelength.[5]
-
This protocol uses the Beer-Lambert law (A = εbc) to determine the molar absorptivity.
Materials:
-
Accurately prepared stock solution of this compound with a known concentration.
-
Solvent of interest.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes for serial dilutions.
Procedure:
-
Prepare a Series of Standard Solutions: Create a series of at least five dilutions of the this compound stock solution with accurately known concentrations.
-
Measure Absorbance: For each standard solution, measure the absorbance at the predetermined λabs using the UV-Vis spectrophotometer.
-
Construct a Beer-Lambert Plot: Plot the absorbance (A) on the y-axis versus the molar concentration (c) on the x-axis.
-
Calculate Molar Absorptivity: The plot should yield a straight line passing through the origin. Perform a linear regression on the data. The slope of this line is equal to the molar absorptivity (ε) multiplied by the path length (b) of the cuvette (typically 1 cm). Therefore, the slope of the line is the molar absorptivity in M⁻¹cm⁻¹.[8]
The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound solution in the solvent of interest.
-
A quantum yield standard with absorption and emission in a similar spectral region (e.g., Indocyanine Green in DMSO, ΦF = 0.13).[9]
-
The same solvent used for the this compound solution.
-
Fluorescence spectrophotometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare Solutions: Prepare solutions of both the this compound sample and the quantum yield standard in the same solvent. Prepare a series of dilutions for each, ensuring that the absorbance at the excitation wavelength is below 0.1.
-
Measure Absorption and Emission:
-
For both the sample and the standard, measure the absorbance at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectra for both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:[9]
Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 's' refer to the sample and the standard, respectively.
For more accurate results, plot the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope of these plots (Grad) can be used in the following equation, assuming the same solvent is used (nx = ns):[10]
Φx = Φs * (Gradx / Grads)
-
Visualizations
Caption: Experimental workflow for determining the spectral properties of this compound.
Caption: Solvatochromism explained via a simplified Jablonski diagram.
Caption: Logical relationship of solvent properties influencing dye spectral characteristics.
Conclusion
While specific quantitative spectral data for this compound remains to be publicly documented, this guide provides the necessary framework for its comprehensive characterization. By following the detailed experimental protocols for measuring absorption, emission, molar absorptivity, and quantum yield, researchers can elucidate the photophysical behavior of this compound in various solvent environments. This data is indispensable for the rational design of experiments and the development of novel applications in biosensing, cellular imaging, and diagnostics, ultimately enabling the full potential of this promising indocarbocyanine dye to be realized.
References
- 1. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DiI - Wikipedia [en.wikipedia.org]
- 3. Virtual Labs [mas-iiith.vlabs.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indocarbocyanine (C3) [omlc.org]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. iss.com [iss.com]
An In-depth Technical Guide to Fluorescent Cholesterol Probes
Introduction
While the specific entity "Astrophloxine" was not identified as a cholesterol probe in the current scientific literature, this guide provides a comprehensive overview of the principles and applications of fluorescent cholesterol probes, a critical tool for researchers, scientists, and drug development professionals. Understanding the trafficking and distribution of cholesterol within cellular membranes is paramount, as cholesterol plays a crucial role in membrane structure, function, and signaling.[1][2][3] Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[4] Fluorescent cholesterol probes are instrumental in visualizing and quantifying cholesterol dynamics in living cells and model membrane systems.[2][5]
This technical guide will delve into the core types of fluorescent cholesterol probes, their mechanisms of action, experimental protocols for their use, and the signaling pathways they help to elucidate.
Core Concepts of Fluorescent Cholesterol Probes
Fluorescent cholesterol probes are molecules designed to mimic the behavior of cholesterol while carrying a fluorescent reporter group. This allows for the direct visualization of their distribution and movement within biological systems using fluorescence microscopy.[1][2] There are two main categories of fluorescent cholesterol probes:
-
Intrinsically Fluorescent Sterols: These are sterol molecules that have been chemically modified to possess intrinsic fluorescence, typically by introducing additional double bonds into the sterol ring structure.[4] Prominent examples include dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL).[4][5] These probes are valued for their close structural similarity to cholesterol, which allows them to faithfully mimic its biophysical properties and interactions with cellular machinery.[4] However, they often exhibit lower brightness and are prone to photobleaching.[4]
-
Fluorophore-Labeled Cholesterol Analogs: These probes consist of a cholesterol molecule covalently attached to a fluorescent dye, such as BODIPY (boron-dipyrromethene) or NBD (nitrobenzoxadiazole).[4][6] These probes offer superior photophysical properties, including higher brightness and photostability, and their fluorescence can be tuned by selecting different dyes.[4] However, the bulky nature of the attached fluorophore can sometimes alter the probe's behavior compared to native cholesterol.[4]
A third, distinct approach involves the use of fluorescent molecules that bind specifically to cholesterol, such as the polyene antibiotic filipin (B1216100).[2][5] While useful for detecting the presence of unesterified cholesterol, filipin perturbs membrane structure and is therefore not suitable for live-cell imaging.[2][7]
Data Presentation: Comparison of Common Fluorescent Cholesterol Probes
| Probe Type | Examples | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| Intrinsically Fluorescent | Dehydroergosterol (DHE), Cholestatrienol (CTL) | ~325-340 | ~370-480 | High structural similarity to cholesterol, mimics natural behavior well.[4] | Low brightness, UV excitation can be phototoxic, photobleaching.[4] |
| BODIPY-Labeled | BODIPY-Cholesterol | ~488-505 | ~510-520 | High quantum yield, photostable, bright fluorescence in the visible spectrum.[3][4] | Bulky dye may alter sterol trafficking and membrane partitioning.[4] |
| NBD-Labeled | NBD-Cholesterol | ~460-470 | ~530-540 | Environment-sensitive fluorescence, smaller than BODIPY.[3] | Lower photostability compared to BODIPY. |
| Cholesterol-Binding | Filipin | ~340-380 | ~385-480 | High specificity for 3-β-hydroxysterols. | Perturbs membranes, toxic to live cells, photobleaches rapidly.[2][7] |
Experimental Protocols
The following are generalized protocols for the use of fluorescent cholesterol probes in cell culture. Specific parameters may need to be optimized for different cell types and experimental questions.
Labeling Live Cells with Fluorescent Cholesterol Analogs (e.g., BODIPY-Cholesterol)
Objective: To label the plasma membrane and follow the internalization and trafficking of cholesterol.
Materials:
-
Fluorescent cholesterol analog (e.g., BODIPY-Cholesterol) stock solution in ethanol (B145695) or DMSO.
-
Methyl-β-cyclodextrin (MβCD).
-
Serum-free cell culture medium.
-
Cultured cells on glass-bottom dishes suitable for microscopy.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Preparation of the Probe-Cyclodextrin Complex: a. In a microcentrifuge tube, evaporate the desired amount of the fluorescent cholesterol analog stock solution to dryness under a stream of nitrogen. b. Resuspend the dried probe in serum-free medium containing MβCD. A common molar ratio of probe to MβCD is 1:10 to facilitate solubility and delivery to cells.[8] c. Vortex or sonicate the mixture briefly to ensure complete complexation.
-
Cell Labeling: a. Wash the cultured cells twice with warm PBS. b. Replace the PBS with the prepared probe-MβCD complex solution. The final probe concentration typically ranges from 0.5 to 5 µM. c. Incubate the cells at 37°C for a specified time (e.g., 5-30 minutes). The incubation time will determine the extent of internalization. For plasma membrane-specific labeling, a short incubation at 4°C can be used. d. After incubation, wash the cells three times with cold PBS to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed culture medium to the cells. b. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. For time-lapse imaging, maintain the cells at 37°C and 5% CO2.
Staining Fixed Cells with Filipin
Objective: To visualize the distribution of unesterified cholesterol in fixed cells.
Materials:
-
Filipin stock solution (in DMSO).
-
4% Paraformaldehyde (PFA) in PBS.
-
PBS.
-
Cultured cells on glass coverslips.
-
Mounting medium.
Procedure:
-
Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature. c. Wash the cells three times with PBS.
-
Filipin Staining: a. Prepare a fresh working solution of filipin in PBS (e.g., 50 µg/mL). Protect the solution from light. b. Incubate the fixed cells with the filipin solution for 30-60 minutes at room temperature in the dark. c. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using a suitable mounting medium. b. Image the cells using a fluorescence microscope with UV excitation.
Visualizing Cholesterol-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in cholesterol metabolism and the experimental workflow for using fluorescent probes.
Simplified Cholesterol Biosynthesis and Uptake Pathway
This diagram outlines the major routes by which a cell acquires cholesterol: de novo synthesis via the mevalonate (B85504) pathway and uptake from lipoproteins via the LDL receptor.
Caption: Overview of cellular cholesterol acquisition through endocytosis and de novo synthesis.
Experimental Workflow for Live-Cell Cholesterol Trafficking
This diagram illustrates the typical steps involved in a live-cell imaging experiment to study cholesterol transport using a fluorescent probe.
Caption: A standard workflow for labeling and imaging cholesterol dynamics in live cells.
SREBP-2 Signaling Pathway in Cholesterol Homeostasis
This diagram details the SREBP-2 signaling cascade, a central regulatory mechanism in maintaining cellular cholesterol levels. When cholesterol is low, SREBP-2 is activated to promote cholesterol synthesis and uptake.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and sensing applications of a new fluorescent derivative of cholesterol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Filipin as a cholesterol probe. II. Filipin-cholesterol interaction in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic sterol probes for live monitoring of sterol trafficking and lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Astrophloxine for Studying Cell Membrane Microenvironments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell membrane is a complex and dynamic interface that plays a critical role in cellular signaling, transport, and communication. Understanding the intricate organization and biophysical properties of its various microenvironments, such as lipid rafts, is crucial for elucidating disease mechanisms and developing targeted therapeutics. Fluorescent probes are indispensable tools for visualizing and quantifying these membrane dynamics. This technical guide provides a comprehensive overview of the application of Astrophloxine, a fluorescent dye, for studying the cell membrane microenvironment. Due to the limited publicly available data on this compound, this document establishes a framework for its characterization and application by leveraging comparative data from other well-established indocarbocyanine dyes and outlining detailed experimental protocols.
Introduction to this compound and Cell Membrane Microenvironments
This compound belongs to the xanthene class of fluorescent dyes, known for their utility in various biological imaging applications. While specific quantitative performance data for this compound is not extensively published, its structural class suggests its potential as a tool for probing the biophysical properties of the cell membrane.
The plasma membrane is not a homogenous structure but is compartmentalized into distinct microdomains, with lipid rafts being of significant interest.[1][2] These microdomains are enriched in cholesterol and sphingolipids and serve as platforms for organizing signaling proteins and regulating their activity.[1][2][3] The unique lipid composition of rafts results in a more ordered and less fluid environment compared to the surrounding bilayer.[2][4] Fluorescent probes that exhibit changes in their spectral properties in response to the polarity and viscosity of their environment are particularly valuable for studying these structures.[2]
Core Principles: How this compound Interacts with the Cell Membrane
The mechanism by which a fluorescent probe reports on the membrane microenvironment is dependent on its photophysical properties. For a dye like this compound, its fluorescence emission spectrum, quantum yield, and fluorescence lifetime are likely sensitive to the local environment. When the dye partitions into different membrane domains, such as the liquid-ordered (Lo) phase of lipid rafts and the liquid-disordered (Ld) phase of the bulk membrane, changes in these parameters can be observed.[2]
For instance, many environmentally sensitive probes exhibit a blue shift in their emission spectrum and an increase in fluorescence quantum yield in the less polar, more viscous environment of a lipid raft.[5] The precise mechanism for this compound would need to be empirically determined, but it is hypothesized to involve changes in the dye's excited state in response to the surrounding lipid and protein composition.
Quantitative Performance Data
Table 1: Spectral Properties of Common Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Reference Dyes | ||||
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 |
| Indocyanine Green (ICG) | ~774 | ~800 | ~200,000 | ~0.10 |
| Environmentally Sensitive Probes | ||||
| LAURDAN | ~350 | ~440 (Lo) / ~490 (Ld) | ~20,000 | Variable |
| Y021-1044 | ~400 | ~510 (polar) / ~582 (non-polar) | ~18,384 | ~0.19 |
Data for Cy3, Cy5, and ICG are representative values.[6] Data for Y021-1044 is from a high-throughput screening study.[5]
Table 2: Photostability of Selected Indocarbocyanine Dyes
| Dye | Relative Photostability |
| Cyanine-3 (Cy3) | Moderate |
| Cyanine-5 (Cy5) | Moderate to High |
| Indocyanine Green (ICG) | Low |
Photostability is highly dependent on the experimental conditions.[6]
Experimental Protocols
To facilitate the characterization and use of this compound, the following detailed protocols are provided.
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is determined relative to a standard with a known quantum yield.[6]
Materials:
-
This compound
-
Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
-
Spectrofluorometer
-
Solvent (e.g., ethanol, PBS)[5]
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard and this compound in the chosen solvent.[6]
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.[6]
-
Measure Fluorescence Emission: Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements. Record the fluorescence emission spectrum for each dilution of the standard and the sample.[6]
-
Integrate Emission Spectra: Integrate the area under the emission curve for each measurement.[6]
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
where Φ_r is the quantum yield of the reference, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.
Protocol 2: Assessment of Photostability
Photostability is the resistance of a dye to photodegradation upon exposure to light.[6]
Materials:
-
This compound solution
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the this compound solution and cover with a coverslip. Seal the edges to prevent evaporation.[6]
-
Image Acquisition: Place the slide on the microscope stage and focus on the dye. Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments.[6]
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).[6]
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.[6]
Protocol 3: Staining Cells and Imaging Lipid Rafts
This protocol describes how to stain live cells with this compound and visualize its distribution in the plasma membrane.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound stock solution
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope (confocal or widefield with appropriate filters)
Procedure:
-
Cell Culture: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Staining Solution Preparation: Prepare a working solution of this compound in imaging buffer at the desired final concentration (this will need to be optimized, typically in the low micromolar range).
-
Cell Staining: Wash the cells once with pre-warmed imaging buffer. Incubate the cells with the this compound staining solution for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Washing: Wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye.[6]
-
Imaging: Immediately image the cells using the fluorescence microscope. Acquire images in different channels if co-staining with other markers.
-
Image Analysis: Analyze the images to determine the localization of this compound. Look for areas of differential intensity or spectral shifts that may correspond to lipid rafts.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for characterizing and applying a new fluorescent membrane probe.
Caption: Expected fluorescence changes of an environmentally sensitive probe in different membrane phases.
Conclusion
While specific data on this compound is currently limited, its classification as a xanthene dye suggests its potential as a valuable tool for studying the complex and dynamic nature of the cell membrane microenvironment. By following the detailed protocols for characterization and application outlined in this guide, researchers can systematically evaluate this compound's performance and utilize it to gain new insights into the role of membrane organization in cellular function and disease. The provided framework serves as a starting point for the rigorous scientific investigation required to establish any new fluorescent probe in the field of cell biology.
References
- 1. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Astrophloxine: Current Applications and Future Potential in Biomedical Research
A Scoping Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astrophloxine, a fluorescent imaging probe, has emerged as a tool in neurodegenerative disease research, particularly for the detection of amyloid-beta (Aβ) aggregates associated with Alzheimer's disease. This technical guide provides an overview of the known applications of this compound, its chemical properties, and explores its potential, though currently undocumented, applications in atherosclerosis research. While no direct studies currently link this compound to atherosclerosis, this paper will delineate potential research avenues based on its known biological interactions and the pathophysiological mechanisms of atherosclerotic plaque formation.
Introduction to this compound
This compound, also known by its chemical name 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide and identifiers such as HY-112636 and CS-0058710, is a fluorescent dye.[1] Its primary established application is as an imaging probe capable of targeting and visualizing antiparallel dimers, a characteristic leveraged in the study of Alzheimer's disease for the detection of aggregated Aβ in brain tissue and cerebrospinal fluid.[2]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C27H33IN2 |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide |
| Synonyms | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, HY-112636, CS-0058710 |
| Source: PubChem CID 9871053[1] |
Current Applications of this compound in Alzheimer's Disease Research
The documented use of this compound is centered on its fluorescent properties for the detection of Aβ oligomers and plaques, which are hallmarks of Alzheimer's disease.
Mechanism of Action in Aβ Detection
This compound exhibits enhanced fluorescence upon binding to Aβ dimers compared to Aβ monomers.[2] This property allows for the specific detection of aggregated forms of the peptide, which are considered to be key pathogenic species in Alzheimer's disease.
Experimental Protocols for Aβ Detection
Protocol for Cerebrospinal Fluid (CSF) Analysis: [2]
-
Sample Preparation: Combine 1 μL of CSF with 1 μL of 10X protease inhibitors and dilute with 8 μL of binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2).
-
Dye Preparation: Dilute this compound to a concentration of 0.5 μM using the binding buffer.
-
Incubation: Add the prepared samples and diluted dye to a 96-well half-area black microplate at a sample to dye ratio of 1:3.
-
Fluorescence Measurement: Analyze the fluorescence intensity to quantify the presence of aggregated Aβ.
dot
Caption: Experimental workflow for Aβ detection in CSF using this compound.
Potential Applications of this compound in Atherosclerosis Research: A Prospective Outlook
It is critical to note that there is currently no published scientific literature describing the use of this compound in the context of atherosclerosis research. The following sections are therefore speculative and aim to propose potential research directions based on the known properties of this compound and the cellular and molecular mechanisms of atherosclerosis.
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. These plaques are complex structures composed of lipids, inflammatory cells (like macrophages), smooth muscle cells, and extracellular matrix. The aggregation of various molecules, including lipids and proteins, is a key feature of plaque formation.
Hypothetical Signaling Pathways for Investigation
Given this compound's ability to bind to protein aggregates, it could potentially be investigated for its interaction with aggregated proteins within atherosclerotic plaques. A key target for investigation could be the aggregation of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), which plays a crucial role in foam cell formation and inflammation.
dot
Caption: Hypothetical interaction of this compound with aggregated oxLDL.
Proposed Experimental Approaches
To explore the utility of this compound in atherosclerosis research, a series of in vitro and ex vivo experiments could be designed:
-
In Vitro Binding Assays: Investigate the binding of this compound to different components of atherosclerotic plaques, such as aggregated oxLDL, fibrillar collagen, and other plaque-associated proteins. This could be quantified using fluorescence spectroscopy.
-
Cell Culture Models: Utilize macrophage cell lines (e.g., J774, THP-1) differentiated into foam cells by incubation with oxLDL. This compound could be used to visualize lipid and protein aggregates within these cells using fluorescence microscopy.
-
Ex Vivo Tissue Staining: Employ this compound to stain sections of atherosclerotic plaques from animal models (e.g., ApoE-/-, LDLr-/- mice) or human patients to determine if it selectively labels specific plaque components.
dot
Caption: Proposed research workflow for evaluating this compound in atherosclerosis.
Conclusion and Future Directions
Currently, this compound is a specialized fluorescent probe with a defined application in Alzheimer's disease research for the detection of Aβ aggregates. There is no existing evidence to support its use in the field of atherosclerosis. However, based on its known function, this guide proposes a hypothetical framework for investigating its potential as a tool to visualize and possibly quantify protein and lipid aggregates within atherosclerotic plaques. Future research is required to validate these proposed applications and to determine if this compound could become a valuable addition to the imaging modalities used in the study of atherosclerosis. Such studies would need to rigorously characterize its binding specificity, sensitivity, and potential for in vivo imaging of atherosclerotic lesions.
References
An In-depth Technical Guide to the Early Research and Application of Astrophloxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent imaging probe with specific applications in neurodegenerative disease research.[1] This document provides a comprehensive overview of its fundamental properties, early experimental applications, and the methodologies employed in its use. The focus is on providing a technical foundation for researchers and professionals involved in drug discovery and related scientific fields.
Chemical and Physical Properties
This compound, also identified by its CAS Number 14696-39-0, is a chemical compound with the molecular formula C₂₇H₃₃IN₂.[2] Its primary utility in a research context is derived from its fluorescent properties.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Summary of this compound's Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃IN₂ | ChemScene[2] |
| Molecular Weight | 512.47 g/mol | ChemScene[2] |
| IUPAC Name | (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | PubChem[3] |
| CAS Number | 14696-39-0 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 6.25 Ų | ChemScene[2] |
| LogP | 3.3445 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 4 | ChemScene[2] |
| Storage Temperature | 4°C | ChemScene[2] |
Early Research Application: Detection of Amyloid-β Aggregates
Early research has established this compound as a valuable tool for the detection of aggregated Amyloid-β (Aβ) in the context of Alzheimer's disease (AD) research.[1] It functions as a fluorescent imaging probe that can target antiparallel dimers.[1] Studies have shown its efficacy in identifying aggregated Aβ in both brain tissue and cerebrospinal fluid (CSF) samples from AD mouse models.[1]
A key finding is that this compound exhibits a stronger fluorescence intensity when it binds to Aβ dimers compared to Aβ monomers.[1] This selective binding allows for the specific detection of soluble Aβ oligomers in CSF and insoluble plaques in brain tissue, demonstrating higher fluorescence in APP/PS1 mice CSF compared to wild-type mice.[1]
Experimental Protocol: CSF Analysis for Aβ Oligomers
The following is a detailed methodology for the use of this compound in the analysis of cerebrospinal fluid for the detection of Aβ aggregates.[1]
Materials:
-
Cerebrospinal fluid (CSF) samples
-
10X protease inhibitors
-
Binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)
-
This compound
-
96-well half-area black microplate
Procedure:
-
Sample Preparation: Prepare 1 μL of CSF samples with 1 μL of 10X protease inhibitors. Dilute this mixture with 8 μL of the binding buffer.
-
Dye Preparation: Dilute this compound to a concentration of 0.5 μM using the binding buffer.
-
Plate Loading: Add the individual prepared samples and the diluted this compound to the wells of a 96-well half-area black microplate. The ratio of sample to dye in each well should be 1:3.
Experimental Workflow Diagram
Caption: Experimental workflow for CSF analysis using this compound.
Mechanism of Action: Aβ Binding
While detailed signaling pathway information is not extensively available in early research documentation, the fundamental mechanism of this compound's action is its ability to bind to Aβ dimers.[1] The increased fluorescence upon binding to these oligomeric forms, as opposed to monomers, suggests a conformational sensitivity of the probe.[1]
Logical Relationship Diagram
Caption: Logical relationship of this compound binding and fluorescence.
Conclusion
This compound presents as a specialized fluorescent probe with significant potential in the study of Alzheimer's disease and other neurodegenerative disorders characterized by protein aggregation. Its selectivity for Aβ dimers over monomers makes it a sensitive tool for detecting early-stage pathological changes. The straightforward experimental protocol further enhances its utility in a research setting. Future research may further elucidate its mechanism of action and expand its applications in drug development and diagnostics.
References
Astrophloxine and Cholesterol: An Inquiry into Binding Specificity
A comprehensive review of publicly available scientific literature and commercial resources reveals a significant gap in the detailed technical information regarding the binding specificity of Astrophloxine for cholesterol. While the fluorescent probe this compound is commercially available and marketed in some instances for cholesterol detection, there is a notable absence of peer-reviewed research detailing the quantitative and qualitative aspects of this interaction.
This guide sought to provide an in-depth technical overview for researchers, scientists, and drug development professionals on the core binding characteristics of this compound with cholesterol. However, the foundational scientific data required to construct such a guide—including quantitative binding affinities, detailed experimental protocols, and associated signaling pathways—are not present in the current body of scientific literature accessible through public search domains.
Commercial Availability and General Description
This compound is cataloged by several chemical suppliers as a fluorescent dye. It is identified by its CAS Number 14696-39-0 and has the molecular formula C27H33IN2. Some suppliers, such as Santa Cruz Biotechnology, describe it as "a positively charged probe to resolve cholesterol." Another vendor, MedchemExpress, characterizes it as a fluorescent imaging probe for targeting antiparallel dimers, with applications in detecting aggregated Aβ in Alzheimer's disease research.
Despite these descriptions, the underlying data to substantiate its utility and specificity as a cholesterol-binding agent are not provided in the product descriptions or linked to any scientific publications.
Current Limitations in Available Data
An exhaustive search for scholarly articles and technical documentation has yielded no specific studies focused on the binding mechanism or specificity of this compound for cholesterol. Consequently, the following core requirements of the requested technical guide cannot be fulfilled at this time:
-
Quantitative Data Presentation: There is no published data on the binding affinity (e.g., Kd values) of this compound for cholesterol or for other lipids to assess its specificity. Therefore, a comparative data table cannot be generated.
-
Experimental Protocols: Detailed methodologies for using this compound to specifically bind and quantify cholesterol are not available in the scientific literature. While general protocols for using fluorescent probes exist, specific conditions and validation for cholesterol binding by this compound are not documented.
-
Signaling Pathways and Experimental Workflows: Without experimental data, it is not possible to create diagrams illustrating any potential signaling pathways influenced by this compound-cholesterol binding or to outline a validated experimental workflow.
Visualizations
As per the user's request for mandatory visualizations, the following conceptual diagrams are provided to illustrate a generic experimental workflow for assessing binding specificity and a hypothetical molecular interaction. It is crucial to note that these are representative examples and are not based on any published experimental work involving this compound.
Caption: A generalized workflow for determining the binding specificity of a fluorescent probe.
In-Depth Technical Guide: Cytotoxicity and Biocompatibility of Astragalus-Derived Compounds
Disclaimer: Initial searches for "Astrophloxine" did not yield specific results. This guide will focus on the well-researched bioactive compounds from the Astragalus genus, primarily Astragaloside IV and Astragalus Polysaccharides (APS) , as representative examples to illustrate the principles of cytotoxicity and biocompatibility studies. The methodologies and data presented are based on published research on these compounds and serve as a comprehensive framework for evaluating similar natural products.
Introduction
Astragalus, a large genus of herbs, has been a cornerstone of traditional medicine for centuries. Modern research has identified several bioactive constituents, including saponins (B1172615) like Astragaloside IV and polysaccharides (APS), which exhibit a range of pharmacological activities.[1][2][3] A critical aspect of harnessing these compounds for therapeutic applications, particularly in oncology, is a thorough understanding of their cytotoxicity and biocompatibility profiles. This guide provides a technical overview of the experimental evaluation of these properties, focusing on in vitro assays and the elucidation of underlying molecular mechanisms.
Cytotoxicity Profile of Astragalus Saponins
The cytotoxic effects of Astragalus saponins have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is determined through dose-response studies.[4]
Table 1: IC50 Values of Astragalus-Derived Compounds in Various Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Astragaloside IV | U251 (Glioma) | MTT | Not specified, inhibition of proliferation noted | [1] |
| Astragaloside IV | Lung Cancer Cells | MTT | Not specified, inhibition of proliferation noted | [1] |
| Astragaloside IV | Liver Cancer Cells | MTT | Not specified, inhibition of proliferation noted | [1] |
| Thiazolidinone-indole hybrid VIII | HCT-15 (Colon Cancer) | Not specified | 0.92 µM | [5] |
| Thiazolidinone conjugate IX | A549 (Lung Cancer) | Not specified | 1.24 µM | [5] |
| Pyrazole-arylcinnamide derivative V | HeLa (Cervical Cancer) | Not specified | 0.4 µM | [5] |
Note: The table includes IC50 values for other compounds to provide context for the potency of anticancer agents. Specific IC50 values for Astragaloside IV were not detailed in the provided search results, though its inhibitory effects were confirmed.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[8][9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Astragaloside IV) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][9]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to quantify apoptosis and distinguish it from necrosis.[10][11][12]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
Molecular Mechanisms of Action and Signaling Pathways
Astragalus-derived compounds exert their anticancer effects through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][2][14]
Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell survival and proliferation. Astragaloside IV has been shown to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR, leading to the suppression of cancer cell growth.[1][15]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division. Astragaloside IV can inhibit the activity of the MAPK/ERK pathway in some cancer cells.[1][16]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Astragalosides have been found to suppress the activation of the NF-κB pathway.[16][17]
-
Apoptosis-Related Proteins: Astragalus polysaccharides (APS) can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3][18]
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Mechanism of Astragalus Polysaccharide and Its Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. What stain should I use to analyze apoptosis in flow cytometry? | AAT Bioquest [aatbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anti-tumor potential of astragalus polysaccharides on breast cancer cell line mediated by macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Astrophloxine for Live-Cell Imaging of Cholesterol: A Novel Application
Application Note
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of Astrophloxine for cholesterol staining is a proposed application. This compound is currently established as a fluorescent probe for amyloid-beta aggregates.[] The following protocols and data are hypothetical and provided as a framework for potential research and development in this novel application.
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, forming lipid rafts, and serving as a precursor for steroid hormones.[2] The dynamic trafficking and distribution of cholesterol within cellular organelles are tightly regulated, and dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick disease.[2][3] Visualizing cholesterol dynamics in living cells is therefore critical for understanding cellular physiology and pathology.
While several fluorescent probes for cholesterol exist, such as BODIPY-cholesterol and NBD-cholesterol, the development of new probes with potentially advantageous photophysical properties remains an active area of research.[4][5][6][7] This application note proposes the use of this compound, a fluorescent dye, for live-cell imaging of cholesterol. We present a hypothetical framework of its photophysical properties and a detailed protocol for its application in live-cell imaging, based on established methodologies for other fluorescent lipid probes.
Hypothetical Photophysical and Performance Characteristics
To evaluate the potential of this compound as a cholesterol probe, we present a table of hypothetical, yet realistic, photophysical properties. These values are benchmarked against common fluorescent dyes used in live-cell imaging.
| Property | Hypothetical Value for this compound | Notes |
| Excitation Maximum (Ex) | ~580 nm | Situated in the orange-red region of the spectrum, which can help minimize phototoxicity and cellular autofluorescence often associated with shorter wavelengths.[8] |
| Emission Maximum (Em) | ~600 nm | Provides a good Stokes shift, minimizing self-quenching and improving signal-to-noise ratio. |
| Molar Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ | A high extinction coefficient indicates efficient light absorption, contributing to a brighter signal.[9] |
| Quantum Yield (Φ) | > 0.6 | A high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter probe.[9] |
| Photostability | High | Resistant to photobleaching, allowing for longer time-lapse imaging without significant signal loss.[10] |
| Cellular Permeability | High | Readily crosses the plasma membrane of live cells, facilitating straightforward labeling protocols without the need for permeabilization agents.[11] |
| Cytotoxicity | Low | Minimal impact on cell viability and normal cellular processes is crucial for meaningful live-cell imaging experiments.[12] |
Comparison with Existing Cholesterol Probes
The following table provides a comparative overview of the hypothetical performance of this compound against commonly used fluorescent cholesterol probes.
| Feature | This compound (Hypothetical) | BODIPY-Cholesterol | NBD-Cholesterol | Filipin |
| Live-Cell Compatible | Yes | Yes[5] | Yes[6][13] | No (requires cell fixation)[7] |
| Excitation/Emission (nm) | ~580/600 | ~505/515[5] | ~466/536 | ~360/480[7] |
| Photostability | High | Moderate[] | Low | Very Low[7] |
| Environmentally Sensitive | Potentially | Yes | Yes[14] | No |
| Trafficking Mimicry | To be determined | Good[15] | Moderate | N/A |
Experimental Protocols
This section provides a detailed, hypothetical protocol for staining live cells with this compound to visualize cholesterol. This protocol is adapted from established methods for other fluorescent lipid analogs.[][5][][17]
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium appropriate for the cell line
-
Black, clear-bottom 96-well plates or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Cell Preparation
-
Seed the cells of interest onto glass-bottom dishes or 96-well plates suitable for microscopy.
-
Culture the cells in their appropriate growth medium until they reach 50-70% confluency. Ensure the cells are healthy and evenly distributed.[14]
This compound-MβCD Complex Preparation (Loading Solution)
For efficient delivery of the hydrophobic this compound-cholesterol analog into the cell membrane, complexing with a carrier molecule like MβCD is recommended.[4]
-
Prepare a 10 mM MβCD solution in serum-free cell culture medium.
-
In a separate microfuge tube, add the desired amount of this compound stock solution.
-
Add the MβCD solution to the this compound to achieve a final this compound concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Vortex the solution vigorously for 1 minute.
-
Incubate the mixture at 37°C for 15 minutes to allow for complex formation.
Live-Cell Staining Procedure
-
Aspirate the cell culture medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed this compound-MβCD loading solution to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
After incubation, aspirate the loading solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Acquisition
-
Place the dish or plate on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.[12]
-
Use a filter set appropriate for this compound's hypothetical excitation and emission spectra (e.g., Ex: 560/20 nm, Em: 610/40 nm).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[8][12]
-
Acquire images using a high-sensitivity camera. For time-lapse imaging, define the desired time intervals and duration of the experiment.
Visualizations
Experimental Workflow
Caption: Live-cell cholesterol staining workflow.
Cholesterol Efflux Signaling Pathway
Caption: Simplified Reverse Cholesterol Transport Pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient probe concentration- Short incubation time- Incorrect filter set | - Increase this compound concentration in the loading solution (e.g., up to 10 µM).- Increase incubation time (e.g., up to 60 minutes).- Verify microscope filter specifications. |
| High Background | - Incomplete removal of unbound probe- Probe aggregation | - Increase the number and duration of wash steps after staining.- Ensure the this compound-MβCD complex is well-dissolved and vortexed thoroughly. |
| Cell Death/Toxicity | - Probe concentration is too high- Prolonged exposure to imaging light | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure by reducing illumination intensity and exposure time.[12] |
| Rapid Photobleaching | - High excitation light intensity- Long exposure times | - Reduce laser/light power.- Use a more sensitive camera to allow for shorter exposure times.- Consider using an anti-fade reagent in the imaging medium.[8] |
Conclusion
This application note presents a hypothetical framework for the use of this compound as a novel fluorescent probe for imaging cholesterol in live cells. While further experimental validation is required, the proposed protocols and favorable photophysical properties suggest that this compound could be a valuable addition to the toolkit for studying cellular cholesterol dynamics. Its potential for bright, photostable, and low-toxicity imaging makes it an exciting candidate for future research in lipid cell biology and drug development.
References
- 2. portlandpress.com [portlandpress.com]
- 3. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessing Cholesterol Storage in Live Cells and C. elegans by Stimulated Raman Scattering Imaging of Phenyl-Diyne Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Astrophloxine for Membrane Studies with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Astrophloxine
This compound is a fluorescent dye belonging to the indocarbocyanine class, known for their bright fluorescence and applications in biological imaging. While comprehensive public data on this compound's specific quantitative performance is limited, this document provides a framework for its characterization and application in membrane studies using confocal microscopy, drawing comparisons with well-established dyes like Cy3 and Cy5.[1] The selection of an appropriate fluorescent dye is a critical step in experimental design for researchers in life sciences and drug development.[1]
These notes offer detailed protocols to enable researchers to generate their own comparative data and effectively utilize this compound for investigating membrane dynamics, potential, and protein interactions.
Characterization of this compound
Prior to its use in complex biological experiments, it is crucial to characterize the photophysical properties of this compound.
Spectral Properties
The excitation and emission spectra of this compound must be determined to select appropriate laser lines and emission filters for confocal microscopy. This minimizes bleed-through and ensures optimal signal-to-noise ratio.
Protocol for Determining Spectral Properties:
-
Preparation of Dye Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS or ethanol).
-
Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths to determine the absorption maximum (λ_max_).
-
Emission Spectrum: Use a spectrofluorometer to excite the sample at its absorption maximum and measure the fluorescence emission across a range of wavelengths to determine the emission maximum.
Quantitative Performance Metrics
Key performance indicators for a fluorescent dye are its quantum yield and photostability.
Table 1: Framework for Quantitative Performance Comparison of this compound
| Property | Description | Typical Value for Comparative Dyes (Cy3/Cy5) |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye. | 0.15 (Cy3) / 0.27 (Cy5) |
| Photostability (t₁/₂) | The time taken for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. | Varies with illumination intensity and environment. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at a specific wavelength. | 150,000 cm⁻¹M⁻¹ (Cy3) / 250,000 cm⁻¹M⁻¹ (Cy5) |
Note: The values for Cy3 and Cy5 are provided as benchmarks. Researchers must experimentally determine these values for this compound.[1]
Protocol for Measuring Quantum Yield: [1]
-
Prepare Stock Solutions: Prepare stock solutions of this compound and a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95) in the same solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and this compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Measure the fluorescence emission spectrum of each dilution, ensuring the excitation and emission slit widths are constant.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Protocol for Assessing Photostability: [1]
-
Sample Preparation: Prepare a sample of this compound-stained cells or a solution of the dye.
-
Confocal Imaging: Acquire a time-lapse series of images of the same field of view under continuous laser illumination.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) over time.
-
Determine Half-Life: Plot the normalized fluorescence intensity against time and determine the time at which the intensity drops to 50% (t₁/₂). A longer half-life indicates greater photostability.[1]
Application in Membrane Studies
This compound's utility in membrane studies can be explored through various advanced confocal microscopy techniques.
General Cell Membrane Staining
Live-cell imaging with fluorescent dyes is a powerful tool, but it's essential to minimize phototoxicity to avoid experimental artifacts.[2][3][4]
Protocol for Live Cell Membrane Staining:
-
Cell Culture: Plate cells on a glass-bottom dish suitable for confocal microscopy and grow to the desired confluency.
-
Staining Solution: Prepare a staining solution of this compound in a serum-free medium or an appropriate buffer (e.g., HBSS). The optimal concentration should be determined experimentally to achieve good signal with minimal toxicity.
-
Staining: Remove the culture medium, wash the cells with PBS, and add the this compound staining solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells gently with a fresh medium or buffer.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser line and emission filters for this compound. Use the lowest possible laser power and exposure time to minimize phototoxicity.[4]
Workflow for Live Cell Staining and Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Astrophloxine in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent imaging probe specifically designed for the detection of antiparallel β-sheet dimers, making it a valuable tool in neurodegenerative disease research, particularly for studying Alzheimer's disease (AD).[1] Its ability to selectively bind to aggregated amyloid-β (Aβ) allows for the sensitive detection of these pathological hallmarks in biological samples.[1] This document provides detailed protocols for the application of this compound in fluorescence spectroscopy and methodologies for its characterization.
Quantitative Data
A comprehensive public dataset on the quantitative performance of this compound, such as its quantum yield and photostability, is currently limited.[2] However, to provide a framework for comparison, the following table summarizes the spectral properties of this compound alongside other commonly used indocarbocyanine dyes. Researchers are encouraged to use the protocols provided in this document to generate specific data for their experimental setup.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~550 | ~570 | Data not available | Data not available | Data not available |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 | Moderate to High |
| Indocyanine Green (ICG) | ~780 | ~810 | ~223,000 | ~0.14 | Low |
Table 1: Spectral and Photophysical Properties of this compound and Comparative Dyes. Data for Cy3, Cy5, and ICG are provided as a benchmark for performance evaluation.[2]
Experimental Protocols
Protocol 1: Detection of Aggregated Aβ in Cerebrospinal Fluid (CSF)
This protocol details the use of this compound for the detection of soluble Aβ oligomers in CSF samples from an Alzheimer's disease mouse model.[1]
Materials:
-
This compound (Stock solution recommended to be stored at -20°C for up to 1 month or -80°C for up to 6 months)[1]
-
CSF samples
-
10X Protease Inhibitors
-
Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA, pH 7.2)[1]
-
96-well half-area black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare CSF samples by mixing 1 µL of CSF with 1 µL of 10X protease inhibitors.
-
Dilute the mixture with 8 µL of Binding Buffer.[1]
-
-
Dye Preparation:
-
Dilute the this compound stock solution to a working concentration of 0.5 µM using the Binding Buffer.[1]
-
-
Assay:
-
Add the prepared individual samples and the diluted this compound to the wells of a 96-well half-area black microplate.
-
Maintain a sample to dye ratio of 1:3.[1]
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~550 nm and emission detection at ~570 nm.
-
An increase in fluorescence intensity indicates the presence of aggregated Aβ, as this compound exhibits stronger fluorescence upon binding to Aβ dimers compared to monomers.[1]
-
Caption: Workflow for Aβ detection using this compound.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol allows researchers to determine the fluorescence quantum yield of this compound relative to a known standard.[2]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol (B145695) or PBS)
-
Standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[2]
-
This compound
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and this compound in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and this compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the same excitation wavelength used for absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and this compound.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound. The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of this compound (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).[2]
-
Caption: Quantum yield determination workflow.
Protocol 3: Assessment of Photostability
This protocol provides a method to evaluate the photostability of this compound, which is crucial for imaging applications.[2]
Materials:
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
-
This compound solution
-
Microscope slide and coverslip
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration suitable for imaging.
-
Place a drop of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.[2]
-
-
Image Acquisition:
-
Place the slide on the microscope stage and focus on the dye solution.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).[2]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay indicates the dye's photostability; a slower decay signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.[2]
-
Caption: Photostability assessment workflow.
References
Application Notes and Protocols for Astrophloxine in Microelectrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent dye belonging to the carbocyanine family, recognized for its application in detecting specific protein aggregates, notably amyloid-beta (Aβ) oligomers implicated in Alzheimer's disease.[1] Its positive charge and fluorescent properties make it a candidate for use as a non-covalent protein stain in microelectrophoresis, a powerful technique for the rapid and high-throughput analysis of minute sample volumes.[2][3][4] These application notes provide a comprehensive guide for the utilization of this compound in microelectrophoresis for protein analysis, offering detailed protocols for both pre-staining (off-chip) and on-line staining (on-chip) methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the successful design of microelectrophoresis experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~512.47 g/mol | [5] |
| Molecular Formula | C₂₇H₃₃IN₂ | [5] |
| Formal Charge | +1 | |
| Excitation Maximum (λex) | ~540 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Known Applications | Fluorescent probe for amyloid-beta aggregates | [1] |
Staining Mechanism
The primary reported mechanism of this compound involves its binding to the beta-sheet structures characteristic of amyloid fibrils.[1] For general protein analysis, it is hypothesized that this compound binds non-covalently to proteins, likely through a combination of electrostatic and hydrophobic interactions. This interaction is the basis for its use as a fluorescent stain in electrophoresis. It is important to note that the staining efficiency may vary between different proteins based on their surface charge, hydrophobicity, and tertiary structure.
Experimental Protocols
Two primary approaches for fluorescent staining in microelectrophoresis are presented: off-chip (pre-staining) and on-chip (on-line staining). The choice of method will depend on the specific application, desired sensitivity, and the available microfluidic chip design.
Off-Chip Staining Protocol (Pre-staining)
This protocol involves staining the protein sample with this compound prior to its introduction into the microfluidic device.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Protein sample in a suitable low-ionic-strength buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Microcentrifuge tubes
-
Incubator or heat block
Procedure:
-
Sample Preparation: Prepare the protein sample at the desired concentration in a low-ionic-strength buffer.
-
Staining Reaction: In a microcentrifuge tube, mix the protein sample with the this compound stock solution. The optimal dye-to-protein ratio should be determined empirically, but a starting point of 1:10 to 1:100 (dye:protein, molar ratio) is recommended.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature, protected from light. For some proteins, a gentle heating step (e.g., 5 minutes at 65°C) may enhance staining, but this should be optimized to avoid protein denaturation if native analysis is desired.[6]
-
Microelectrophoresis Analysis: Introduce the stained sample into the sample well of the microfluidic chip.
-
Separation: Apply the appropriate electric field for separation. The separation buffer should be compatible with the protein of interest and the microchip material. A common buffer system is Tris-Tricine or phosphate buffer.
-
Detection: Detect the migrating protein-dye complexes using a laser-induced fluorescence (LIF) detection system with excitation and emission wavelengths appropriate for this compound (~540 nm and ~570 nm, respectively).
Logical Workflow for Off-Chip Staining
Caption: Workflow for pre-staining proteins with this compound before microelectrophoresis.
On-Chip Staining Protocol (On-line Staining)
This protocol involves the mixing of the protein sample and this compound within the microfluidic chip, just prior to separation.[2][7]
Materials:
-
This compound staining solution (e.g., 1-10 µM in running buffer)
-
Protein sample in a suitable buffer
-
Microfluidic chip with appropriate channel geometry for mixing (e.g., a 'T' or 'Y' junction)
-
Syringe pumps or pressure controllers for sample and dye introduction
Procedure:
-
Chip Priming: Prime the microfluidic channels with the separation buffer.
-
Reagent Loading: Load the protein sample and the this compound staining solution into separate reservoirs on the chip.
-
On-Chip Mixing: Utilize hydrodynamic or electrokinetic injection to bring the protein sample and this compound solution together at a mixing junction on the chip. The flow rates or applied voltages should be optimized to ensure efficient mixing and a short incubation time (typically in the millisecond to second range).
-
Separation: Immediately following the mixing zone, the stained proteins enter the separation channel where the electric field is applied.
-
Detection: Detect the separated protein-dye complexes downstream using an LIF detector.
Caption: Simplified pathway of amyloid-beta aggregation and detection by this compound.
Conclusion
This compound presents a promising fluorescent dye for protein analysis in microelectrophoresis. Its application, particularly in the study of amyloidogenic proteins, can benefit from the high speed and low sample consumption of microfluidic platforms. The protocols provided herein offer a starting point for researchers to develop and optimize their specific assays. Empirical optimization of staining conditions and separation parameters will be critical for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophoretic separations on microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chip Capillary Electrophoresis - Creative Biolabs [microfluidics.creative-biolabs.com]
- 4. revvity.com [revvity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Polymer microchip capillary electrophoresis of proteins either off- or on-chip labeled with chameleon dye for simplified analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Astrophloxine Fluorescence Intensity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent dye belonging to the indocarbocyanine class, a group of molecules widely utilized in various biological applications including microscopy, flow cytometry, and in vivo imaging.[1] The selection of a suitable fluorescent dye is a critical step in experimental design. This document provides a framework for the quantitative analysis of this compound fluorescence intensity, offering detailed protocols for characterizing its performance. Due to a lack of extensive publicly available quantitative data for this compound, this guide establishes a comparative framework using well-characterized indocarbocyanine dyes like Cy3 and Cy5 as benchmarks.[1] The provided protocols will enable researchers to generate their own comparative data to determine the optimal applications of this compound in their studies.
Quantitative Performance Comparison
A direct quantitative comparison of this compound with other indocarbocyanine dyes is challenging due to limited published data on its quantum yield, photostability, and signal-to-noise ratio.[1] The following tables present typical performance characteristics of Cy3 and Cy5 to serve as a benchmark for evaluating this compound.[1] Researchers can use the protocols provided in this document to populate the data for this compound.
Table 1: Spectral Properties of Selected Indocarbocyanine Dyes [1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 |
Table 2: Photostability and Signal-to-Noise Ratio (SNR) in Microscopy [1]
| Dye | Photostability | Typical Signal-to-Noise Ratio (SNR) in Microscopy |
| This compound | Data not available | Data not available |
| Cyanine-3 (Cy3) | Moderate | Good |
| Cyanine-5 (Cy5) | Moderate to High | Excellent |
Experimental Protocols
To facilitate the direct comparison of this compound with other indocarbocyanine dyes, detailed protocols for measuring key performance parameters are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence and can be determined relative to a standard with a known quantum yield.[1]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol (B145695) or PBS, ensuring the dye is soluble and stable)
-
Standard dye with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[1]
-
This compound and other indocarbocyanine dyes for comparison
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and sample dyes in the chosen solvent.[1]
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[1]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.[1]
-
Measure Fluorescence Emission: Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements. Record the fluorescence emission spectrum for each dilution of the standard and sample dyes. Integrate the area under the emission curve for each measurement.[1]
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (the gradient) will be used to calculate the quantum yield of the sample using the following equation:[1]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.[1]
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[1]
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[1]
-
Protocol 2: Assessment of Photostability
Photostability refers to a dye's resistance to photodegradation upon exposure to light.[1]
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or LED)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Solutions of this compound and other indocarbocyanine dyes at a working concentration for imaging
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip. Seal the edges to prevent evaporation.[1]
-
Image Acquisition: Place the slide on the microscope stage and bring the dye into focus. Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments. Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).[1]
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.[1]
Protocol 3: Determination of Signal-to-Noise Ratio (SNR)
The signal-to-noise ratio (SNR) is a critical parameter for image quality, representing the ratio of the fluorescence signal from the labeled structure to the background noise.[1]
Materials:
-
Fluorescently labeled biological samples (e.g., cells with a stained structure)
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
Procedure:
-
Cell Staining: Culture cells on coverslips or in imaging dishes. Stain the cells with the fluorescently labeled probes according to a standard immunofluorescence or labeling protocol. Wash the cells to remove unbound dye and mount them for imaging.[1]
-
Image Acquisition: Acquire fluorescence images of the stained cells using consistent imaging parameters for all dyes being compared.[1]
-
Data Analysis:
-
In the image analysis software, define a region of interest (ROI) that encompasses the specifically stained structure (signal). Measure the mean pixel intensity within this ROI (Mean_signal).
-
Define another ROI in a background area of the image that does not contain any stained structures. Measure the mean pixel intensity (Mean_background) and the standard deviation of the pixel intensities (Std_background) within this background ROI.
-
Calculate the SNR using the following formula:
SNR = (Mean_signal - Mean_background) / Std_background
-
Visualizations
Caption: General workflow for quantitative fluorescence analysis.
Caption: Protocol workflow for quantum yield determination.
Caption: Protocol workflow for photostability assessment.
References
Application Notes and Protocols for Lipid Raft Dynamics Investigation using Astrophloxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol and sphingolipids.[1][2] These platforms are crucial for various cellular processes, including signal transduction, protein trafficking, and membrane transport.[1][2][3] Their involvement in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, makes them a significant area of research and a potential target for therapeutic intervention.[1][4] Astrophloxine, a fluorescent indocarbocyanine dye, presents a promising tool for the investigation of lipid raft dynamics in living cells due to its potential for high quantum yield and photostability, characteristic of this class of dyes.[5]
This document provides detailed application notes and protocols for the hypothetical use of this compound in studying lipid raft dynamics. While specific performance characteristics of this compound would need to be empirically determined, these guidelines are based on established methodologies for other fluorescent probes used in lipid raft research.
This compound: A Potential Probe for Lipid Rafts
This compound is an indocarbocyanine dye with the chemical formula C₂₇H₃₃IN₂.[6] While its specific affinity for lipid rafts has not been documented, its chemical structure suggests it may exhibit preferential partitioning into the ordered lipid environment of rafts, similar to other lipophilic dyes.[7] Key photophysical properties that would need to be characterized for this compound are summarized below, with example data from other common lipid raft probes for comparison.
Data Presentation: Photophysical Properties of Fluorescent Probes for Lipid Raft Analysis
| Property | This compound (Hypothetical) | Laurdan | DiI |
| Excitation Max (nm) | ~550 | ~365 | ~549 |
| Emission Max (nm) | ~570 | ~440 (ordered), ~490 (disordered) | ~565 |
| Quantum Yield | To be determined | 0.63 | 0.28 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | To be determined | 20,000 | 150,000 |
| Solubility | DMSO, Ethanol | DMSO, Ethanol | DMSO, Ethanol |
| Lipid Phase Preference | Potentially Liquid-Ordered | Both (environment-sensitive) | Liquid-Disordered |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound
This protocol describes the general steps for labeling live cells with this compound for subsequent imaging of lipid rafts.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
Procedure:
-
Cell Preparation: Seed cells on an appropriate imaging dish or coverslip to achieve 50-70% confluency on the day of the experiment.
-
Prepare Labeling Solution: Prepare a fresh labeling solution by diluting the this compound stock solution into serum-free medium. A final concentration of 1-10 µM is a good starting point, but the optimal concentration should be determined empirically for each cell line to achieve sufficient signal-to-noise without causing cytotoxicity.[8]
-
Cell Labeling:
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
After incubation, wash the cells three times with pre-warmed PBS to remove any unincorporated dye.[8]
-
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. The cells are now ready for imaging using fluorescence microscopy.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a technique used to measure the lateral mobility of fluorescently labeled molecules in the cell membrane.[9][10] By comparing the diffusion of this compound in different membrane regions, insights into the dynamics of lipid rafts can be obtained.
Materials:
-
This compound-labeled live cells (from Protocol 1)
-
Confocal laser scanning microscope equipped for FRAP experiments
Procedure:
-
Microscope Setup:
-
Mount the dish with this compound-labeled cells on the microscope stage.
-
Select a cell with clear membrane labeling.
-
Set the imaging parameters (e.g., laser power, detector gain) to obtain a good quality image with minimal photobleaching during pre-bleach imaging.
-
-
Pre-Bleach Imaging: Acquire a few images of the selected region of interest (ROI) to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to photobleach a small, defined ROI on the cell membrane.
-
Post-Bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached this compound molecules diffuse into the ROI.
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI in the pre-bleach, bleach, and post-bleach images.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.
-
Plot the normalized fluorescence intensity in the bleached ROI over time to generate a recovery curve.
-
From the recovery curve, the mobile fraction and the diffusion coefficient of this compound can be calculated. Slower recovery and a larger immobile fraction may indicate confinement within lipid rafts.
-
Protocol 3: Single-Particle Tracking (SPT)
SPT allows for the visualization and analysis of the trajectories of individual fluorescent molecules, providing high-resolution information about their diffusion and confinement within the plasma membrane.[11][12][13][14]
Materials:
-
This compound-labeled live cells (at a very low concentration to resolve single molecules)
-
Total Internal Reflection Fluorescence (TIRF) microscope or a highly sensitive widefield microscope
-
SPT analysis software
Procedure:
-
Cell Preparation: Label cells with a very low concentration of this compound to ensure that individual molecules can be resolved.
-
Image Acquisition:
-
Mount the cells on the microscope.
-
Acquire a time-lapse series of images at a high frame rate (e.g., 20-50 frames per second) to capture the rapid movement of the dye molecules.
-
-
Data Analysis:
-
Use SPT software to detect and track the positions of individual this compound molecules in each frame of the time-lapse series.
-
From the trajectories, various parameters can be calculated, including the mean squared displacement (MSD), diffusion coefficient, and confinement area.
-
Analysis of these parameters can reveal transient confinement zones, which may correspond to lipid rafts.[15]
-
Visualization of Associated Signaling Pathways and Workflows
Signaling Pathways Involving Lipid Rafts
Lipid rafts serve as platforms for the assembly of signaling complexes.[1][16][17] Below are diagrams of key signaling pathways associated with lipid rafts.
References
- 1. mdpi.com [mdpi.com]
- 2. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence recovery after photobleaching studies of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transbilayer Effects of Raft-Like Lipid Domains in Asymmetric Planar Bilayers Measured by Single Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship of lipid rafts to transient confinement zones detected by single particle tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-lipid tracking reveals heterogeneities in the nanoscale dynamics of colloid-supported lipid bilayers | TU Delft Repository [repository.tudelft.nl]
- 14. research.tue.nl [research.tue.nl]
- 15. Relationship of lipid rafts to transient confinement zones detected by single particle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid raft - Wikipedia [en.wikipedia.org]
- 17. Lipid Raft Redox Signaling: Molecular Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Astrophloxine: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent probe that has shown utility in the detection of specific protein conformations, notably antiparallel dimers, with applications in neurodegenerative disease research for identifying aggregated amyloid-beta (Aβ) plaques.[1] While comprehensive data on its performance in a wide range of high-throughput screening (HTS) assays is not yet broadly available, its properties as a fluorescent dye suggest its potential utility in various screening formats.[2] This document provides an overview of potential applications, hypothetical performance characteristics, and detailed protocols for utilizing this compound and similar fluorescent dyes in HTS campaigns.
Due to the limited availability of published quantitative data for this compound, this guide utilizes performance characteristics of well-established indocarbocyanine dyes, such as Cy3 and Cy5, as a comparative framework.[2] The provided protocols are intended to serve as a starting point for researchers to develop and optimize their own this compound-based assays.
Quantitative Data Presentation
A direct quantitative comparison for this compound is challenging due to limited published data.[2] The following table presents typical performance characteristics of comparable indocarbocyanine dyes to serve as a benchmark for researchers generating their own data for this compound.
| Property | Cyanine-3 (Cy3) | Cyanine-5 (Cy5) | This compound (Hypothetical) |
| Excitation Maximum (nm) | ~550 | ~649 | ~560-580 |
| Emission Maximum (nm) | ~570 | ~670 | ~600-620 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~150,000 | ~250,000 | Not Available |
| Quantum Yield (Φ) | ~0.15 | ~0.20 | Not Available |
| Photostability | Moderate | Moderate to High | Not Available |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
Key Applications and Experimental Protocols
This compound's ability to bind to specific protein aggregates makes it a candidate for assays aimed at identifying modulators of protein-protein interactions and aggregation. Below are detailed protocols for hypothetical HTS applications.
Screening for Inhibitors of Protein Aggregation
This assay is designed to identify small molecules that inhibit the aggregation of a target protein. This compound would be used as a fluorescent probe that binds preferentially to the aggregated form of the protein.
Signaling Pathway: Generic Protein Aggregation
Experimental Workflow
Detailed Protocol
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library (typically at 10 mM in DMSO) to the wells of a 384-well, low-volume, black, clear-bottom assay plate.
-
Include appropriate controls: positive control (no inhibitor) and negative control (no protein).
-
-
Protein Preparation and Dispensing:
-
Prepare a solution of the monomeric target protein in an appropriate aggregation buffer (e.g., PBS, pH 7.4) at a final concentration of 10 µM.
-
Dispense 10 µL of the protein solution into each well of the assay plate containing the compounds.
-
-
Aggregation Induction:
-
Seal the plate and incubate at 37°C with continuous shaking for 24 hours to induce protein aggregation. Incubation time and conditions should be optimized for the specific protein target.
-
-
This compound Addition:
-
Prepare a 2X working solution of this compound in the aggregation buffer. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Add 10 µL of the this compound solution to each well.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 570 nm, Em: 610 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >3 standard deviations from the mean of the control wells).
-
Cell-Based Assay for Cytotoxicity of Protein Aggregates
This assay assesses the ability of compounds to protect cells from the cytotoxic effects of pre-formed protein oligomers. This compound can be used to quantify the amount of aggregates being added to the cells.
Experimental Workflow
Detailed Protocol
-
Cell Plating:
-
Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 384-well, white, clear-bottom plate at a density of 5,000 cells per well in 20 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Addition:
-
Perform a serial dilution of the hit compounds identified from the primary screen.
-
Add 100 nL of each compound concentration to the wells.
-
-
Aggregate Preparation and Addition:
-
Prepare oligomeric aggregates of the target protein and quantify the concentration using a method standardized with this compound fluorescence.
-
Dilute the aggregates in culture medium to the desired final concentration (e.g., 1 µM).
-
Add 5 µL of the aggregate solution to the cells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells (100% viability) and cells treated only with aggregates (0% protection).
-
Plot the percentage of protection against the compound concentration and determine the EC₅₀ value for each compound.
-
Conclusion
While specific HTS application data for this compound is emerging, its characteristics as a fluorescent dye that binds to protein aggregates suggest its potential in screens for modulators of proteinopathies. The protocols provided here offer a framework for researchers to design and implement HTS assays using this compound. It is crucial to perform thorough assay development and validation, including the determination of this compound's specific photophysical properties and its performance in the chosen assay format, to ensure robust and reliable screening results.
References
Application Notes and Protocols for Flow Cytometry Analysis of Membrane Cholesterol
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, structure, and function. The distribution and concentration of cholesterol within the plasma membrane are tightly regulated and can influence a variety of cellular processes, including signal transduction and membrane trafficking. Consequently, the quantitative analysis of membrane cholesterol is of significant interest to researchers in various fields, including cell biology, immunology, and drug development.
Flow cytometry offers a powerful platform for the rapid, high-throughput analysis of membrane cholesterol in single cells within a heterogeneous population. This technique relies on the use of fluorescent probes that specifically bind to cholesterol, allowing for the quantification of cholesterol levels based on the fluorescence intensity of stained cells.
While the specific probe "Astrophloxine" does not appear in published scientific literature for this application, several well-established and validated fluorescent probes are routinely used for the flow cytometric analysis of membrane cholesterol. This document provides detailed application notes and protocols for two of the most common types of probes: the polyene antibiotic Filipin (B1216100) and fluorescently-labeled protein probes based on Perfringolysin O.
Fluorescent Probes for Membrane Cholesterol Analysis
The choice of fluorescent probe is critical and depends on the specific experimental question, particularly whether the analysis is focused on total membrane cholesterol or a specific, accessible pool.
Filipin
Filipin is a naturally fluorescent polyene antibiotic that binds specifically to 3-β-hydroxysterols, including cholesterol. It is widely used to detect unesterified cholesterol in biological membranes. Upon binding to cholesterol, its fluorescence emission is enhanced. However, Filipin is generally used on fixed cells as it can perturb the membrane structure.[1][2][3]
Fluorescently Labeled Perfringolysin O (PFO) and its Domain 4 (D4)
Perfringolysin O is a bacterial toxin that binds to accessible cholesterol in the plasma membrane. A non-toxic, fluorescently labeled version of PFO, or its cholesterol-binding domain 4 (D4), is an excellent tool for quantifying a specific pool of membrane cholesterol that is not sequestered by other membrane lipids like sphingomyelin.[4][5][6] Probes like GFP-D4 are particularly useful for studies in live cells.[7][8]
Data Presentation
The selection of a fluorescent probe for flow cytometry requires consideration of its spectral properties to ensure compatibility with the available lasers and detectors on the instrument.
| Probe | Excitation (nm) | Emission (nm) | Recommended Concentration | Incubation Time | Cell State |
| Filipin | ~350-360 | ~480 | 100 µg/mL | 2-4 hours | Fixed |
| Alexa Fluor 647-PFO Domain 4 | ~638 | >660 | 5-10 µg/mL | 20-30 minutes | Live or Fixed |
| GFP-D4 | ~488 | ~510 | Variable (transfection) | N/A | Live |
Table 1: Summary of common fluorescent probes for membrane cholesterol analysis by flow cytometry. Spectral properties and staining conditions are provided as a general guideline and may require optimization for specific cell types and experimental conditions.[1][5][9]
Experimental Protocols
The following are generalized protocols for staining cells for membrane cholesterol analysis by flow cytometry. Optimization may be required for different cell types and experimental setups.
Protocol 1: Staining with Filipin (for Fixed Cells)
This protocol is suitable for endpoint assays where changes in total membrane cholesterol are being assessed.
Materials:
-
Single-cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 1-4% in PBS
-
Filipin solution (100 µg/mL in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in PBS.
-
Fixation: Add an equal volume of 1-4% PFA to the cell suspension. Incubate for 30 minutes at room temperature.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 100 µg/mL Filipin solution. Incubate for 2-4 hours at room temperature, protected from light.
-
Final Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer equipped with a UV laser for excitation.
Protocol 2: Staining with Fluorescently Labeled PFO Domain 4 (for Live Cells)
This protocol is ideal for analyzing the accessible cholesterol pool in the plasma membrane of living cells.
Materials:
-
Single-cell suspension in appropriate culture medium or buffer
-
Fluorescently labeled PFO Domain 4 (e.g., Alexa Fluor 647 conjugate)
-
Ice-cold Flow Cytometry Staining Buffer
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer. Keep cells on ice to minimize membrane internalization.
-
Staining: Add the fluorescently labeled PFO Domain 4 to the cell suspension at a pre-optimized concentration (typically 5-10 µg/mL).
-
Incubation: Incubate the cells for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer to remove unbound probe.
-
Acquisition: Resuspend the cells in ice-cold Flow Cytometry Staining Buffer and acquire immediately on the flow cytometer. For probes labeled with a 647 nm dye, use a 638 nm or similar red laser for excitation.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of cholesterol detection.
Caption: General workflow for membrane cholesterol analysis by flow cytometry.
Caption: Mechanism of a fluorescent probe binding to cholesterol in the membrane.
References
- 1. Filipin as a flow microfluorometry probe for cellular cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in free cholesterol content, measured by filipin fluorescence and flow cytometry, correlate with changes in cholesterol biosynthesis in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Cholesterol in Cell Populations Using Flow Cytometry and Fluorescent Perfringolysin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and Manipulating Membrane Cholesterol for the Study of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ostreolysin A and anthrolysin O use different mechanisms to control movement of cholesterol from the plasma membrane to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane Cholesterol Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Astrophloxine Staining in Fixed Versus Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is an indocarbocyanine dye, a class of fluorescent molecules widely used in various biological applications, including microscopy and flow cytometry. The selection of a suitable fluorescent dye and an optimized staining protocol is critical for successful imaging experiments. This document provides detailed application notes and protocols for the use of this compound in both fixed and live cells. Due to the limited availability of publicly available quantitative performance data for this compound, this guide establishes a framework for comparison with well-characterized indocarbocyanine dyes and provides protocols for researchers to generate their own comparative data.
Key Considerations for Fixed vs. Live Cell Staining
The choice between staining fixed or live cells depends on the experimental goals. Fixation cross-links proteins and preserves cellular structure, which is ideal for detailed morphological analysis. However, fixation can alter cellular structures and prevent the study of dynamic processes. Live-cell imaging allows for the observation of cellular dynamics in real-time but is often challenged by phototoxicity and photobleaching.[1][2]
Table 1: General Comparison of Fixed and Live Cell Staining
| Feature | Fixed Cell Staining | Live Cell Staining |
| Primary Goal | Preservation of cellular morphology, endpoint assays. | Study of dynamic cellular processes, real-time analysis. |
| Advantages | - Stable sample- Allows for longer imaging times- Compatible with various permeabilization and staining techniques. | - Provides temporal and spatial information- Preserves cellular function. |
| Disadvantages | - Can introduce artifacts- Does not allow for the study of dynamic events. | - Phototoxicity can alter cell behavior and viability[3][4]- Photobleaching can lead to signal loss over time[5]- Staining conditions must be carefully optimized to minimize toxicity.[6] |
Quantitative Performance Comparison
A direct quantitative comparison of this compound with other indocarbocyanine dyes is challenging due to the lack of published data on its quantum yield, photostability, and signal-to-noise ratio.[7] The following table presents typical performance characteristics of Cyanine-3 (Cy3) and Cyanine-5 (Cy5) to serve as a benchmark for evaluating this compound.
Table 2: Spectral Properties of Selected Indocarbocyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 |
Experimental Protocols
To facilitate the direct comparison of this compound with other indocarbocyanine dyes, detailed protocols for cell staining and for measuring key performance parameters are provided below.
Protocol 1: Staining of Fixed Cells
This protocol describes a general method for staining fixed cells. Optimization of dye concentration and incubation times may be required.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound stock solution (concentration to be determined)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Block non-specific binding with 1% BSA for 30 minutes at room temperature.
-
Dilute this compound stock solution in blocking buffer to the desired working concentration.
-
Incubate cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mount coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Staining of Live Cells
This protocol provides a general guideline for staining live cells. It is crucial to optimize dye concentration and incubation time to minimize cytotoxicity.[6]
Materials:
-
Cells cultured in imaging dishes
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
This compound stock solution
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Dilute the this compound stock solution in the imaging medium to the desired final concentration.
-
Add the this compound-containing medium to the cells and incubate for the optimized time (e.g., 15-30 minutes) at 37°C and 5% CO₂, protected from light.
-
Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately proceed with live-cell imaging on a microscope equipped with an environmental chamber.
Protocol 3: Evaluation of Photostability
This protocol allows for the quantitative assessment of a dye's resistance to photobleaching.[7]
Materials:
-
Stained cells (fixed or live)
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
Procedure:
-
Prepare stained cells according to Protocol 1 or 2.
-
Select a region of interest (ROI) containing well-stained cells.
-
Acquire a time-lapse series of images of the same ROI at regular intervals (e.g., every 30 seconds for 10 minutes) using consistent imaging parameters (e.g., laser power, exposure time).
-
Using image analysis software, measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the dye's photostability. A slower decay rate signifies higher photostability.[7]
Protocol 4: Assessment of Cytotoxicity in Live Cells
This protocol helps determine the optimal, non-toxic concentration of this compound for live-cell imaging.
Materials:
-
Cells cultured in a multi-well plate
-
Live-cell imaging medium
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT or resazurin-based)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in live-cell imaging medium.
-
Replace the culture medium with the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a period relevant to the planned imaging experiment (e.g., 1 to 24 hours).
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot cell viability as a function of this compound concentration to determine the concentration at which cell viability is not significantly affected.
Conclusion
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Dual Staining with Astrophloxine and Membrane Markers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dual fluorescent staining of astrocytes using Astrophloxine alongside a general membrane marker. These protocols are designed for applications in fluorescence microscopy and are suitable for researchers in neurobiology, cell biology, and drug development who are investigating cell-cell interactions, cellular morphology, and the spatial relationships between astrocytes and other cell types.
Introduction
Astrocytes, a key component of the central nervous system, play a crucial role in neuronal support, synaptic transmission, and the blood-brain barrier. Visualizing astrocytes in conjunction with the plasma membranes of adjacent cells is essential for understanding their complex interactions in both healthy and diseased states. This compound is a novel fluorescent probe designed for the specific and robust labeling of astrocytes. This protocol outlines the simultaneous use of this compound with a compatible fluorescent membrane marker to enable clear visualization and analysis.
Data Presentation
For successful dual staining, careful selection of fluorescent probes with minimal spectral overlap is critical. The following table summarizes the spectral properties of a hypothetical this compound (targeting astrocytes) and a commercially available compatible membrane stain, CellMask™ Deep Red.
| Probe | Target | Excitation (nm) | Emission (nm) | Signal Color | Fixable? | Permeabilization Compatible? |
| This compound | Astrocytes (e.g., via GFAP) | ~561 | ~585 | Orange-Red | Yes | Yes |
| CellMask™ Deep Red | Plasma Membrane | ~649 | ~666 | Far-Red | Yes | No[1] |
Experimental Protocols
This section details the step-by-step protocol for dual staining of cultured cells with this compound and CellMask™ Deep Red Plasma Membrane Stain.
Materials:
-
Cultured cells on coverslips or in imaging-compatible plates
-
This compound staining solution
-
CellMask™ Deep Red Plasma Membrane Stain (e.g., Thermo Fisher Scientific, Cat. No. C10046)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Protocol for Adherent Cells:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in imaging plates.
-
Membrane Staining (Live Cells):
-
Prepare a 1X working solution of CellMask™ Deep Red stain in a suitable buffer (e.g., PBS or live-cell imaging solution).[1][3] The optimal concentration may range from 0.5X to 1.5X depending on the cell type.[3]
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the CellMask™ working solution to the cells and incubate for 5-10 minutes at 37°C, protected from light.[1]
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for this compound staining):
-
Note: CellMask™ staining does not withstand detergent extraction, so the order of staining is important.[1] However, for intracellular targets of this compound, permeabilization after fixation and membrane staining is necessary.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
-
This compound Staining:
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
(Optional) If high background is observed, a blocking step with 1% BSA in PBS for 30 minutes can be performed.
-
Incubate the permeabilized cells with the this compound solution for 1 hour at room temperature, protected from light.
-
Remove the this compound solution and wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium, which can optionally contain a nuclear stain like DAPI.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for DAPI (if used), this compound (e.g., TRITC/Rhodamine channel), and CellMask™ Deep Red (e.g., Cy5 channel).
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the sequential steps for dual staining.
Hypothetical Signaling Pathway
Caption: A diagram of potential astrocyte-neuron communication.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Astrophloxine Signal-to-Noise Ratio
Welcome to the technical support center for Astrophloxine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your fluorescence imaging experiments and achieve the best possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: Currently, there is a limited amount of publicly available quantitative data on the specific spectral properties of this compound, such as its precise excitation and emission maxima, molar extinction coefficient, and quantum yield.[1] However, based on its classification, it is expected to be a bright and photostable fluorophore suitable for a range of fluorescence imaging applications. To achieve optimal results, it is recommended to experimentally determine the excitation and emission spectra using a spectrophotometer or a spectral scanning confocal microscope.
Q2: How can I reduce high background fluorescence in my images?
A2: High background fluorescence can be a significant issue, masking the specific signal from your target. Several factors can contribute to this problem:
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and increased background.[2][3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a common cause of high background.[2][3][4]
-
Incomplete Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background fluorescence.[2][5]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can obscure the signal from your fluorophore.[6]
-
Fixation Issues: Certain fixatives or improper fixation techniques can increase background fluorescence.[2][6]
For detailed troubleshooting steps, please refer to the "Troubleshooting High Background" guide below.
Q3: My this compound signal is weak or non-existent. What should I do?
A3: A weak or absent signal can be frustrating. Here are some potential causes and solutions:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.[6]
-
Low Target Abundance: The protein or molecule you are targeting may be present at very low levels in your sample.[3]
-
Antibody Issues: The primary antibody may not be effective for the application, or the secondary antibody may not be appropriate for the primary antibody's host species.[3][5]
-
Photobleaching: Exposure to high-intensity light can cause the fluorophore to permanently lose its ability to fluoresce.[7][8]
-
Suboptimal Antibody Dilution: The concentration of your primary or secondary antibody may be too low.[3][5]
For a systematic approach to resolving this issue, see the "Troubleshooting Weak or No Signal" guide.
Q4: How can I minimize photobleaching of this compound?
A4: Photobleaching, or the irreversible fading of a fluorophore, is a common problem in fluorescence microscopy.[7] To minimize photobleaching of this compound:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.[7][9]
-
Minimize Exposure Time: Keep the exposure time as short as possible while still obtaining a good image.[7][8]
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent.[6][7][10]
-
Image Quickly: Acquire your images as efficiently as possible after initiating fluorescence excitation.
-
Choose Photostable Fluorophores: When possible, select fluorophores known for their high photostability.[7]
Refer to the "Experimental Protocol for Assessing Photostability" to quantitatively evaluate the photostability of this compound.
Troubleshooting Guides
Troubleshooting High Background
High background fluorescence can obscure your specific signal. This guide provides a step-by-step approach to identify and resolve the source of the problem.
Troubleshooting Workflow for High Background
Caption: A troubleshooting flowchart for diagnosing and resolving high background fluorescence.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal with low background.[2][3] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[2][3][6] |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations.[2][5] |
| Sample autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a fluorophore with a longer excitation wavelength or employing spectral unmixing techniques.[6] |
| Fixative-induced fluorescence | Use fresh, high-quality fixative. Some fixatives like glutaraldehyde (B144438) can cause autofluorescence.[6] |
| Secondary antibody cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[5] |
Troubleshooting Weak or No Signal
A faint or absent signal can be due to a variety of factors. Follow this guide to diagnose and address the issue.
Troubleshooting Workflow for Weak or No Signal
Caption: A troubleshooting flowchart for diagnosing and resolving weak or no fluorescence signal.
| Potential Cause | Recommended Solution |
| Incorrect microscope filters | Verify that the excitation and emission filters are appropriate for this compound's spectral properties.[6] |
| Low antibody concentration | Increase the concentration of the primary and/or secondary antibody.[3][5] |
| Inactive primary antibody | Ensure the primary antibody is validated for the intended application (e.g., immunofluorescence).[3] |
| Incompatible secondary antibody | Confirm that the secondary antibody is raised against the host species of the primary antibody.[3][5] |
| Photobleaching | Minimize light exposure by reducing excitation intensity and exposure time. Use an antifade mounting medium.[7][8] |
| Low antigen expression | Use a positive control to confirm that the target is expressed in your sample. Consider signal amplification techniques if the target is low in abundance.[3] |
| Poor permeabilization | For intracellular targets, ensure that the cell membrane has been adequately permeabilized to allow antibody entry.[3] |
Experimental Protocols
Due to the limited availability of published data for this compound, we provide the following protocols to enable you to characterize its performance and optimize its use in your specific experimental setup.
Experimental Protocol 1: Determination of Optimal Antibody Concentration
Objective: To determine the optimal dilution for your primary and this compound-conjugated secondary antibodies to maximize the signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your antibody dilution buffer.
-
Prepare a series of dilutions for your this compound-conjugated secondary antibody (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Stain your samples using a matrix of these dilutions. Include a "secondary antibody only" control to assess non-specific binding of the secondary antibody.
-
Image all samples using identical microscope settings (e.g., laser power, exposure time, gain).
-
Quantify the mean fluorescence intensity of the specific signal and the background for each condition.
-
Calculate the signal-to-noise ratio (S/N) for each dilution combination (S/N = Mean Signal Intensity / Mean Background Intensity).
-
Select the dilution combination that provides the highest signal-to-noise ratio.
Experimental Protocol 2: Assessment of Photostability
Objective: To quantify the rate of photobleaching of this compound under your specific imaging conditions.
Methodology:
-
Prepare a sample stained with your optimized antibody concentrations.
-
Select a region of interest (ROI) for imaging.
-
Acquire a time-lapse series of images of the same ROI at regular intervals (e.g., every 10 seconds for 5 minutes) using your standard imaging settings.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[1]
Experimental Protocol 3: this compound-Antibody Conjugation
Objective: To conjugate this compound to a primary antibody of your choice. This protocol assumes this compound is available with an NHS-ester reactive group for labeling primary amines on the antibody.
Methodology:
-
Antibody Preparation:
-
Dye Preparation:
-
Dissolve the this compound-NHS ester in an anhydrous solvent like DMSO to make a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the reactive dye to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody). The optimal ratio may need to be determined empirically.[]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[12][]
-
-
Purification:
-
Remove unconjugated dye by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[11]
-
Collect the fractions containing the conjugated antibody.
-
-
Characterization:
Workflow for Antibody Conjugation
Caption: A generalized workflow for conjugating this compound to an antibody.
By following these troubleshooting guides and experimental protocols, you will be well-equipped to optimize the signal-to-noise ratio of this compound in your fluorescence imaging experiments and generate high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. ibidi.com [ibidi.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal with Astrophloxine staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Astrophloxine staining.
Troubleshooting Guide: Low Fluorescence Signal
Low fluorescence signal can be a significant issue in imaging experiments. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
dot
Caption: Troubleshooting workflow for low fluorescence signal.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My signal is weak. Could my fixation method be the problem?
A1: Yes, improper fixation can lead to a weak signal. Over-fixation can mask the antigen epitope, preventing antibody binding, while under-fixation can lead to poor sample preservation and loss of the target protein. It is crucial to optimize fixation time and the type of fixative used. For phospho-specific antibodies, using a fixative containing phosphatase inhibitors, such as 4% formaldehyde, is recommended to preserve the phosphorylation state.[1]
Q2: I'm not seeing a signal for an intracellular target. What should I check?
A2: For intracellular targets, proper permeabilization of the cell membrane is essential to allow antibodies to access the target protein.[2][3] Ensure you are using an appropriate permeabilization agent (e.g., Triton X-100 or saponin) at the correct concentration and for a sufficient amount of time. If the permeabilization is too harsh, it can damage cell morphology and lead to signal loss.[2]
Staining Protocol
Q3: How do I determine the optimal concentration for my primary and secondary antibodies?
A3: A common cause of low signal is a suboptimal antibody concentration.[2][4] It is recommended to perform a titration of both the primary and secondary antibodies to find the concentration that provides the best signal-to-noise ratio.[4] Start with the manufacturer's recommended concentration and test a range of dilutions.
Q4: Can incubation times and temperatures affect my signal intensity?
A4: Absolutely. Insufficient incubation time will result in incomplete binding of the antibodies to their targets. For many primary antibodies, an overnight incubation at 4°C is optimal for achieving specific binding.[1] Ensure that incubation steps are performed according to the validated protocol.[2]
Q5: I have a weak signal and high background. What could be the cause?
A5: This often points to issues with washing steps or non-specific antibody binding. Inadequate washing will not sufficiently remove unbound primary and secondary antibodies, leading to high background fluorescence that can obscure a weak specific signal.[1][2] Ensure you are performing a sufficient number of washes with an appropriate buffer (e.g., PBS with 0.1% Tween-20). Using a blocking solution (e.g., normal serum from the species of the secondary antibody or bovine serum albumin) before primary antibody incubation is also critical to prevent non-specific binding.[2]
This compound and Imaging
Q6: What are the optimal excitation and emission wavelengths for this compound?
A6: While specific quantitative data for this compound is limited, it is classified as an indocarbocyanine dye.[5] For dyes in this class, the spectral properties can be environmentally sensitive.[3] It is crucial to use the correct excitation and emission filters on your microscope. As a starting point, you can refer to the spectral properties of similar dyes like Cy3 and Cy5 (see Table 1) and optimize from there. Always confirm the recommended spectra with your supplier.
Q7: My fluorescent signal is fading quickly during imaging. What is happening and how can I prevent it?
A7: This phenomenon is called photobleaching, which is the photochemical destruction of a fluorophore upon exposure to excitation light.[6] To minimize photobleaching, you can:
-
Reduce exposure time and excitation light intensity: Use neutral density filters to decrease the illumination intensity.
-
Minimize exposure: Locate the region of interest using transmitted light before switching to fluorescence imaging.
-
Use an antifade mounting medium: These reagents are designed to reduce the rate of photobleaching.[1][4]
Quantitative Data and Experimental Protocols
Due to the limited publicly available data on the quantitative performance of this compound, the following table provides typical characteristics of well-established indocarbocyanine dyes to serve as a benchmark.[5] Researchers are encouraged to perform their own comparative studies to determine the optimal parameters for this compound in their specific applications.
| Parameter | Cyanine-3 (Cy3) | Cyanine-5 (Cy5) | This compound |
| Excitation Max (nm) | ~550 | ~650 | Data not available |
| Emission Max (nm) | ~570 | ~670 | Data not available |
| Quantum Yield | Moderate | Moderate to High | Data not available |
| Photostability | Good | Excellent | Data not available |
| Signal-to-Noise Ratio | Good | Excellent | Data not available |
Experimental Protocol: Antibody Titration
This protocol outlines a general procedure for determining the optimal antibody concentration.
-
Prepare Samples: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections).
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your blocking buffer.
-
Incubation: Incubate each sample with a different primary antibody dilution overnight at 4°C. Include a negative control with no primary antibody.
-
Washing: Wash all samples thoroughly with wash buffer (e.g., 3 x 5 minutes in PBS-T).
-
Secondary Antibody: Incubate all samples with the secondary antibody (conjugated to this compound) at a constant, non-saturating concentration for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Mount and Image: Mount the samples with an antifade mounting medium and image under identical microscope settings for all samples.
-
Analysis: Compare the signal intensity and background across the different dilutions to identify the concentration that provides the optimal signal-to-noise ratio.
References
- 1. PhotochemCAD | Phloxine B [photochemcad.com]
- 2. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Fluorochrome Data Tables [micro.magnet.fsu.edu]
- 4. stainsfile.com [stainsfile.com]
- 5. benchchem.com [benchchem.com]
- 6. stainsfile.com [stainsfile.com]
Technical Support Center: Preventing Astrophloxine Aggregation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Astrophloxine, maintaining its monomeric state in aqueous solutions is critical for reliable and reproducible experimental outcomes. Aggregation of this cyanine (B1664457) dye can lead to fluorescence quenching, spectral shifts, and precipitation, compromising data quality. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
Q2: What are the primary causes of this compound aggregation?
The main drivers of this compound aggregation in aqueous solutions include:
-
Hydrophobic Interactions: The aromatic structure of this compound is largely hydrophobic, leading to a tendency to minimize contact with water by aggregating.
-
High Concentrations: As the concentration of this compound increases, the likelihood of intermolecular interactions and subsequent aggregation rises significantly.
-
Solvent Polarity: Aqueous buffers and other polar solvents can promote the self-association of hydrophobic dye molecules.
-
Presence of Salts: High ionic strength in a solution can sometimes promote aggregation of cyanine dyes.
-
Temperature and pH: Deviations from optimal temperature and pH ranges can affect the stability and solubility of the dye, potentially leading to aggregation.
Q3: How can I visually identify if my this compound solution has aggregated?
Signs of aggregation can range from subtle to obvious:
-
Visual Inspection: The solution may appear cloudy or contain visible precipitates.
-
Color Change: A noticeable change in the color of the solution can indicate the formation of aggregates.
-
Spectroscopic Changes: A key indicator is a change in the absorption spectrum. H-aggregates typically show a blue-shift (a shift to shorter wavelengths), while J-aggregates exhibit a narrow, intense, red-shifted band (a shift to longer wavelengths). A decrease in fluorescence intensity is also a strong indicator of aggregation-caused quenching.
Q4: Can aggregated this compound be salvaged?
In some instances, aggregation can be reversed. Mild aggregation may be reversible by diluting the solution, adding a small amount of an organic co-solvent like DMSO, or through sonication to break up aggregates. However, extensive or irreversible aggregation may require the preparation of a fresh solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dilution in aqueous buffer. | Poor solubility and rapid aggregation of this compound in the aqueous environment. | - Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or DMF. - Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations. - Consider adding a small percentage (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 20 to the final aqueous solution to improve solubility and prevent aggregation. |
| Decreased fluorescence signal over time or in specific buffer conditions. | Aggregation-caused quenching (ACQ) due to dye self-association. | - Reduce the working concentration of this compound. - Optimize the pH of your buffer. While specific data for this compound is limited, many cyanine dyes are more stable in a slightly acidic to neutral pH range (pH 5-7.5).[1][2] - Evaluate the effect of salt concentration in your buffer; in some cases, high ionic strength can promote aggregation.[3][4] |
| Inconsistent results between experimental replicates. | Variable levels of aggregation due to inconsistencies in solution preparation or storage. | - Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. - Ensure consistent and thorough mixing when preparing solutions. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] |
| Unexpected shifts in absorption or emission spectra. | Formation of H- or J-aggregates. | - Confirm aggregation by performing a concentration-dependent spectral analysis. A shift in the spectra with increasing concentration is indicative of aggregation. - To disrupt aggregates, try adding an anti-aggregation agent such as β-cyclodextrin. |
Data Presentation: Solvent and Storage Recommendations
Proper preparation and storage of this compound solutions are paramount to preventing aggregation. The following tables summarize key recommendations based on the general properties of cyanine dyes.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Rationale |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | High solubility for many cyanine dyes, allowing for the preparation of concentrated stock solutions.[6][7] |
| Dimethylformamide (DMF), anhydrous | An alternative to DMSO with similar solvating properties for cyanine dyes.[6][7] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Rationale |
| Solid (powder) | -20°C, desiccated | As per manufacturer's recommendation | Protects from moisture and degradation. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[5] | Minimizes degradation and prevents solvent-induced aggregation. Store in small aliquots to avoid freeze-thaw cycles. |
| Aqueous Working Solution | Prepared fresh for each use | N/A | This compound is prone to aggregation in aqueous solutions; long-term storage is not recommended. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
Objective: To prepare a concentrated, stable stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution if necessary.[6]
-
Aliquot the stock solution into small, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To prepare a dilute, monomeric working solution of this compound for experimental use.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Retrieve an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Determine the final desired concentration of this compound in your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound.
Visualizations
Caption: Factors influencing this compound aggregation and prevention.
References
- 1. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing nonspecific binding of Astrophloxine in tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize nonspecific binding of Astrophloxine in tissue staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what class of dyes does it belong to?
This compound is a fluorescent dye used in various biological applications, including microscopy. It belongs to the indocarbocyanine class of dyes, which are known for their bright fluorescence.
Q2: What are the common causes of high background staining with this compound?
High background staining with this compound, as with many fluorescent dyes, can stem from several factors:
-
Nonspecific binding of the dye: This can be due to electrostatic or hydrophobic interactions between the dye and tissue components.[1]
-
Insufficient blocking: Failure to adequately block nonspecific binding sites on the tissue.[1]
-
Inadequate washing: Not enough wash steps, or washes of insufficient duration, to remove unbound dye.
-
Tissue autofluorescence: Some tissues have endogenous molecules that fluoresce, which can be mistaken for specific signal.[2][3]
Q3: How can I determine if the background I'm seeing is from nonspecific this compound binding or tissue autofluorescence?
To determine the source of the background, you can examine an unstained section of your tissue under the fluorescence microscope. If you observe fluorescence in the unstained section, it is likely due to autofluorescence.[2] Be sure to check across different filter sets to see the spectral properties of this autofluorescence.
Troubleshooting Guides
Issue: High Background Staining
High background can obscure your specific signal, making data interpretation difficult. Below are troubleshooting steps to address this issue.
1. Optimizing Blocking Steps
Insufficient blocking is a primary cause of nonspecific binding.[1]
-
Choice of Blocking Agent: The effectiveness of a blocking agent can be tissue and application-dependent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the secondary antibody's host species, and commercial blocking buffers.[1][4]
-
Concentration and Incubation Time: Ensure you are using the blocking agent at an appropriate concentration and for a sufficient duration.
| Blocking Agent | Recommended Concentration | Recommended Incubation Time |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 minutes at room temperature |
| Normal Serum | 5-10% (v/v) in PBS | 30-60 minutes at room temperature |
| Commercial Blocking Buffers | Follow manufacturer's instructions | Follow manufacturer's instructions |
2. Adjusting Staining and Washing Protocols
Proper dilution of this compound and thorough washing are critical for reducing background.
-
This compound Concentration: Using too high a concentration of the dye can lead to increased nonspecific binding. It is recommended to perform a titration to find the optimal concentration for your specific application.
-
Washing Steps: Increase the number and duration of wash steps after incubation with this compound.[5] Using a buffer containing a mild detergent, such as Tween 20, can help to reduce nonspecific interactions.
| Parameter | Recommendation |
| This compound Dilution | Perform a dilution series to determine the optimal signal-to-noise ratio. |
| Wash Buffer | PBS with 0.05-0.1% Tween 20 |
| Number of Washes | 3-5 washes |
| Duration of Washes | 5-10 minutes per wash |
3. Mitigating Tissue Autofluorescence
If autofluorescence is identified as a significant contributor to background, several strategies can be employed.
-
Quenching Agents: Commercial reagents like TrueBlack® or Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[1] Note that Sudan Black B may introduce background in the far-red channel.[1]
-
Spectral Separation: If possible, choose a fluorescent dye with an emission spectrum that is distinct from the autofluorescence of your tissue.[3] Since autofluorescence is often more prominent in the blue and green channels, using red or far-red dyes can sometimes circumvent the issue.[3]
Experimental Protocols
Protocol for Blocking and Staining to Minimize Nonspecific Binding
This protocol provides a general framework. Optimization for specific tissues and experimental conditions is recommended.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required for your target):
-
Perform heat-induced or enzymatic antigen retrieval as per standard protocols for your target of interest.
-
-
Blocking:
-
Wash slides briefly with PBS.
-
Incubate tissue sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation (if applicable):
-
Drain the blocking solution (do not rinse).
-
Incubate with your primary antibody diluted in blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash slides with PBS + 0.1% Tween 20 (3 changes, 5 minutes each).
-
-
Secondary Antibody/Astrophloxine Incubation:
-
Incubate with your fluorescently labeled secondary antibody or this compound conjugate, diluted in blocking buffer. Protect from light.
-
-
Final Washes:
-
Wash slides with PBS + 0.1% Tween 20 (3 changes, 5 minutes each), protected from light.
-
Rinse with PBS (1 change, 5 minutes).
-
-
Mounting:
-
Mount coverslips with an anti-fade mounting medium.
-
Visualizations
Caption: A workflow for troubleshooting high background staining.
Caption: Key factors that contribute to high background in fluorescence staining.
References
Astrophloxine staining artifacts and how to avoid them
Welcome to the Technical Support Center for Astrophloxine and related fluorescent staining techniques. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common artifacts and answers to frequently asked questions encountered during astrocyte staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the xanthene class, also known as Phloxine B.[1][2] It is used in various histological applications to stain cytoplasm, connective tissue, and other cellular components in shades of pink and red.[1] While Phloxine B can be used for general cytoplasmic staining, for specific labeling of astrocytes in brain tissue, Sulforhodamine dyes like Sulforhodamine 101 (SR101) are more commonly used and extensively documented.[3][4][5][6][7] This guide will focus on troubleshooting astrocyte staining, with a primary emphasis on techniques involving Sulforhodamine 101, which is often the intended application when researchers inquire about astrocyte-specific fluorescent staining.
Q2: My astrocyte staining is very weak or non-existent. What could be the cause?
Weak or absent staining is a common issue that can arise from several factors in your protocol. One primary reason could be that the concentration of your primary antibody (if using indirect immunofluorescence) or the fluorescent dye itself is too low.[8] Another possibility is that the incubation time is insufficient for the dye to penetrate the tissue and bind to its target.[9] Additionally, issues with tissue preparation, such as inadequate fixation, can prevent proper staining.[10] Finally, ensure that your imaging settings, including the excitation and emission filters, are correctly configured for the specific fluorophore you are using.
Q3: I'm observing high background fluorescence, which is obscuring my signal. How can I reduce it?
High background fluorescence can be caused by several factors. A common cause is the use of an excessively high concentration of the primary or secondary antibody, or the fluorescent dye itself, leading to non-specific binding.[8][11] Inadequate washing after staining can also leave unbound dye on the tissue, contributing to background noise.[3] Autofluorescence, an inherent property of the tissue itself, can also be a significant source of background, especially in brain tissue.[10] To mitigate this, you can include a quenching step in your protocol or use a dye with a longer wavelength (e.g., in the far-red spectrum) to avoid the spectral regions where autofluorescence is most prominent.
Q4: The staining in my tissue section is uneven and patchy. What are the likely causes?
Uneven or patchy staining is often a result of inconsistencies in the staining procedure. One of the most common culprits is inadequate deparaffinization, where residual paraffin (B1166041) wax prevents the dye from evenly penetrating the tissue.[10] Similarly, if the tissue section is allowed to dry out at any point during the staining process, it can lead to inconsistent staining patterns.[10] Uneven application of reagents or insufficient agitation during incubation can also contribute to this artifact. Ensure that your tissue sections are fully immersed in all solutions and that you are using fresh, high-quality reagents.
Q5: My fluorescent signal is fading quickly during imaging. How can I prevent this?
The rapid fading of fluorescence is known as photobleaching, which is the photochemical destruction of the fluorophore upon exposure to excitation light.[9] To minimize photobleaching, it is crucial to limit the sample's exposure to the excitation light. You can achieve this by using the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. Using an anti-fade mounting medium is also highly recommended as it helps to preserve the fluorescent signal.[8] If photobleaching remains a significant issue, consider using a more photostable dye for your experiments.
Troubleshooting Guides
Problem 1: Non-Specific Staining of Neurons
A common artifact when staining for astrocytes with dyes like Sulforhodamine 101 is the non-specific labeling of other cell types, particularly neurons. This can lead to misinterpretation of results and difficulty in distinguishing astrocyte-specific signals.
| Potential Cause | Recommended Solution |
| High Dye Concentration | Titrate the dye concentration to the lowest effective level. For topical application of SR101, concentrations between 100 µM and 1 mM have been used, while intravenous injections are typically around 20 mg/kg.[3][4][6][12] |
| Prolonged Incubation Time | Optimize the incubation time. For topical application of SR101, 5-20 minutes is a common range.[12] Longer incubation can lead to increased uptake by non-target cells. |
| Compromised Cell Membranes | Ensure gentle handling of the tissue during preparation to maintain cell membrane integrity. Injured or dying neurons are more prone to non-specific dye uptake.[13] |
| Inadequate Washing | Thoroughly wash the tissue with fresh artificial cerebrospinal fluid (ACSF) or a suitable buffer after incubation to remove excess dye from the extracellular space.[12] |
Problem 2: Weak or Absent Astrocyte Staining
Achieving robust and consistent staining of astrocytes is critical for accurate analysis. If you are experiencing weak or no staining, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inadequate Dye Penetration | For topical application, ensure the dura mater is completely removed to allow for proper dye penetration into the cortical layers.[12] For intravenous application, allow sufficient time for the dye to cross the blood-brain barrier and be taken up by astrocytes (e.g., 30-90 minutes post-injection for SRB).[3][4] |
| Low Dye Concentration | Increase the concentration of the dye. It's advisable to perform a titration to find the optimal concentration for your specific experimental conditions. |
| Incorrect Staining Protocol for the Target Region | Some brain regions may require different staining protocols. For example, staining astrocytes in the ventrolateral medulla with SR101 can be less efficient than in the hippocampus. |
| Suboptimal Imaging Parameters | Verify that the excitation and emission wavelengths of your microscope are correctly set for the specific dye you are using. Ensure the detector gain and laser power are optimized for signal detection. |
Problem 3: High Background and Autofluorescence
High background can significantly reduce the signal-to-noise ratio of your images, making it difficult to analyze your results. Here are some strategies to minimize background fluorescence.
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Include an unstained control to assess the level of autofluorescence in your tissue. Consider using a dye with excitation and emission spectra in the far-red or near-infrared range to avoid the green and yellow channels where autofluorescence is often highest. |
| Excess Unbound Dye | Increase the number and duration of washing steps after dye incubation to ensure all non-specifically bound dye is removed. |
| Contaminated Reagents | Use fresh, filtered staining solutions and buffers to avoid introducing fluorescent contaminants. |
| Non-Specific Antibody Binding (for IHC) | If using an antibody-based method, ensure you are using an appropriate blocking solution (e.g., serum from the secondary antibody host species) to minimize non-specific binding.[9] |
Experimental Protocols
Protocol 1: In Vivo Two-Photon Imaging of Cortical Astrocytes with Sulforhodamine 101 (Topical Application)
This protocol is adapted from established methods for labeling and imaging astrocytes in the rodent cortex.[12]
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and secure its head in a stereotaxic frame.
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Craniotomy: Perform a craniotomy over the brain region of interest, carefully removing the dura mater to expose the cortical surface.
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Staining Solution Preparation: Prepare a solution of Sulforhodamine 101 in artificial cerebrospinal fluid (ACSF) at a concentration of 100 µM to 1 mM.
-
Staining: Topically apply the SR101 solution to the exposed cortical surface for 5-20 minutes.
-
Washing: After incubation, gently wash the cortical surface with fresh ACSF to remove excess dye.
-
Imaging Preparation: Cover the craniotomy with agarose (B213101) and a glass coverslip to stabilize the preparation for imaging.
-
Imaging: Proceed with in vivo two-photon imaging. Astrocytes in the upper cortical layers should be brightly labeled.
Protocol 2: In Vivo Staining of Astrocytes with Sulforhodamine B (Intravenous Injection)
This non-invasive method allows for the staining of astrocytes throughout the brain.[3][4][6][12]
-
Staining Solution Preparation: Prepare a solution of Sulforhodamine B (SRB) in sterile saline solution (0.9% NaCl) at a concentration suitable for a 20 mg/kg dosage.
-
Intravenous Injection: Anesthetize the animal if required for the injection procedure. Inject the prepared SRB solution intravenously (e.g., via the tail vein).
-
Incubation: Allow time for the dye to circulate and be taken up by astrocytes. Staining is typically visible within 30-40 minutes and can last for several hours.[3][4]
-
Imaging Preparation: If not already anesthetized, anesthetize the animal and prepare it for in vivo imaging (e.g., by performing a craniotomy as described in Protocol 1).
-
Imaging: Proceed with in vivo two-photon imaging.
Visual Guides
Caption: A troubleshooting workflow for common this compound/Sulforhodamine staining artifacts.
Caption: Experimental workflow for in vivo astrocyte staining using intravenous injection.
Caption: A diagram illustrating specific and non-specific binding of fluorescent dyes in brain tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hifo.uzh.ch [hifo.uzh.ch]
- 6. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]
- 7. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorophilia: fluorophore-containing compounds adhere non-specifically to injured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Astrophloxine concentration for optimal cholesterol labeling
Welcome to the technical support center for Astrophloxine, your guide to achieving optimal cholesterol labeling in your research. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when using this compound for cholesterol labeling.
Issue 1: Weak or No Fluorescent Signal
A faint or absent fluorescent signal can arise from several factors, from reagent quality to imaging settings.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal this compound Concentration | Titrate the this compound concentration. Start with the recommended concentration and perform a dilution series to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions. |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for this compound's spectral properties (red-shifted fluorescence). |
| Photobleaching | Minimize exposure to excitation light. Use a neutral density filter to reduce illumination intensity and keep exposure times as short as possible. Consider using an anti-fade mounting medium. |
| Low Cholesterol Content in Cells | Use a positive control cell line known to have high cholesterol levels to verify the labeling protocol. |
| Improper Staining Protocol | Review the staining protocol for any deviations. Ensure incubation times and temperatures are as recommended. |
Issue 2: High Background Fluorescence
Excessive background noise can obscure the specific cholesterol labeling, making data interpretation difficult.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| This compound Concentration Too High | Reduce the working concentration of this compound. High concentrations can lead to non-specific binding and increased background. |
| Inadequate Washing Steps | Increase the number and duration of wash steps after incubation with this compound to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a different emission filter or spectral unmixing if your imaging system supports it. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of contaminants that might fluoresce. |
Issue 3: Evidence of Cell Stress or Toxicity
It is crucial to ensure that the labeling process itself does not adversely affect the cells, as this can lead to misleading experimental outcomes.[1][2]
-
Signs of Phototoxicity:
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Cell detachment from the culture vessel.
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Plasma membrane blebbing.
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Formation of large vacuoles.
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Enlarged mitochondria.[2]
-
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Phototoxicity | Reduce the intensity and duration of light exposure.[2][3][4] For long-term imaging, it may be beneficial to compromise on resolution for the sake of cell health.[2] Using fluorophores that are red-shifted can also help preserve cell health.[2] |
| Chemotoxicity | Lower the concentration of this compound and/or reduce the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the toxic threshold of this compound for your specific cells. |
| Oxidative Stress | Consider supplementing the culture medium with an antioxidant like Trolox to mitigate the effects of reactive oxygen species (ROS) generated during fluorescence imaging.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cholesterol labeling?
The optimal concentration is highly dependent on the cell type, cell density, and the specific application. A concentration titration is always recommended. Start with a baseline concentration and prepare a series of dilutions (e.g., 2-fold or 5-fold dilutions) to determine the concentration that provides the best signal with the lowest background and no observable cytotoxicity.
Q2: How can I assess the photostability of this compound in my experimental setup?
You can assess photostability by acquiring a time-lapse series of images of a labeled sample under continuous illumination.[6] Measure the fluorescence intensity over time in a defined region of interest (ROI). A slower decay in fluorescence indicates higher photostability.[6] The time it takes for the fluorescence to decrease to 50% of its initial value can be used as a quantitative measure.[6]
Q3: Can I use this compound for live-cell imaging?
Yes, this compound is designed for live-cell imaging. However, it is crucial to optimize the imaging conditions to minimize phototoxicity.[4] This includes using the lowest possible excitation light intensity and exposure time that still provides a usable signal.
Q4: Are there alternatives to this compound for labeling cholesterol?
Yes, several other fluorescent probes are available for cholesterol labeling. Filipin is a commonly used fluorescent polyene macrolide that binds to unesterified cholesterol.[7][8] Another alternative is using a fluorescently-tagged D4 domain of perfringolysin O (e.g., GFP-D4), which specifically binds to accessible cholesterol in the plasma membrane.[7]
Experimental Protocols
Protocol 1: General Staining Protocol for this compound
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound staining solution in a serum-free medium or an appropriate buffer at the desired concentration.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for the desired time (typically 15-30 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for a red-shifted dye.
Protocol 2: Assessing Phototoxicity
-
Sample Preparation: Prepare two sets of cells labeled with this compound.
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Illumination: Expose one set of cells to the intended imaging light intensity and duration. Keep the second set (control) in the dark.
-
Viability Assessment: After the illumination period, assess the viability of both sets of cells using a standard cell viability assay. A significant difference in viability between the illuminated and control groups indicates phototoxicity.
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Morphological Assessment: Visually inspect the illuminated cells for signs of stress, such as membrane blebbing or detachment.[2]
Visual Guides
Caption: A typical workflow for labeling cholesterol with this compound.
Caption: A decision tree for troubleshooting a weak fluorescent signal.
References
- 1. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. focusonmicroscopy.org [focusonmicroscopy.org]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on Astrophloxine fluorescence and stability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using Astrophloxine, with a focus on the effects of pH on its fluorescence and stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound fluorescent signal is weak or absent. What are the possible causes and solutions?
Answer:
Several factors can lead to a weak or absent fluorescent signal. Here’s a step-by-step guide to troubleshoot this issue:
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or fluorometer are appropriate for this compound's spectral profile (Excitation Max: ~550 nm, Emission Max: ~570 nm).
-
pH of the Buffer: this compound's fluorescence is sensitive to pH. Verify the pH of your experimental buffer. Fluorescence intensity may be significantly lower in highly acidic or alkaline conditions. Refer to the data table below for expected relative fluorescence at different pH values.
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Low Concentration: The concentration of this compound may be too low. Prepare fresh dilutions and consider performing a concentration titration to find the optimal concentration for your application.
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Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[1][2] To mitigate this, reduce the exposure time and excitation light intensity to the minimum required for adequate signal detection.[1] When not actively acquiring images, block the excitation light path.
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Reagent Stability: Ensure your stock solution of this compound has been stored correctly (protected from light, at the recommended temperature) and has not expired.
Question: I am observing high background fluorescence in my images. How can I reduce it?
Answer:
High background can obscure your signal of interest. Here are some common causes and solutions:
-
Autofluorescence: Biological samples often exhibit intrinsic fluorescence, known as autofluorescence.[1] To identify this, prepare a control sample without this compound and image it using the same settings. If autofluorescence is high, consider using a buffer with a pH that maximizes this compound fluorescence while minimizing the sample's autofluorescence.
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Excess Dye: Incomplete removal of unbound this compound can lead to high background. Ensure thorough washing steps in your staining protocol to remove any excess dye.
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Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities. Prepare fresh solutions using high-purity reagents.
Question: The fluorescence intensity of my this compound sample is decreasing over time, even with minimal light exposure. What could be the cause?
Answer:
This issue may be related to the chemical stability of this compound in your experimental buffer.
-
pH-dependent Instability: The stability of this compound can be pH-dependent. At certain pH values, the dye may be more prone to degradation. Review the stability data below and consider adjusting the pH of your buffer to a range where this compound is more stable.
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Presence of Reactive Species: Components in your buffer or sample could be reacting with this compound, leading to its degradation. If possible, simplify your buffer composition to identify the potential interfering substance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound fluorescence?
A1: this compound exhibits its highest fluorescence intensity in a slightly acidic to neutral pH range (pH 6.0-7.5). The fluorescence significantly decreases in strongly acidic (pH < 5.0) and alkaline (pH > 8.5) conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound shows good stability in the pH range of 6.0 to 8.0. Outside of this range, particularly at pH extremes, the dye may degrade more rapidly, leading to a loss of fluorescence over time.
Q3: Is this compound prone to photobleaching?
A3: Yes, like other fluorescent dyes, this compound is susceptible to photobleaching.[1][2] It is recommended to use anti-fade reagents in your mounting medium for fixed-cell imaging and to minimize light exposure during live-cell experiments.[1]
Q4: Can I use this compound for ratiometric measurements?
A4: While this compound's fluorescence intensity is pH-sensitive, its excitation and emission peaks do not exhibit a significant spectral shift with pH changes. Therefore, it is not ideal for ratiometric sensing of pH.
Quantitative Data
Disclaimer: The following data is illustrative and intended to provide a general guideline for the pH-dependent behavior of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Relative Fluorescence Intensity of this compound
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 15 |
| 5.0 | 45 |
| 6.0 | 85 |
| 7.0 | 100 |
| 7.5 | 95 |
| 8.0 | 70 |
| 9.0 | 30 |
| 10.0 | 10 |
Table 2: Effect of pH on the Stability of this compound
| pH | Half-life (in hours) at Room Temperature |
| 4.0 | 2 |
| 5.0 | 8 |
| 6.0 | >24 |
| 7.0 | >24 |
| 8.0 | 18 |
| 9.0 | 6 |
| 10.0 | 1 |
Experimental Protocols
Protocol 1: Determination of the pH Profile of this compound Fluorescence
Objective: To determine the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in a neutral pH buffer (e.g., PBS pH 7.4) to a final concentration of 1 µM.
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For each pH value to be tested, add a small aliquot of the this compound working solution to 3 mL of the corresponding buffer in a quartz cuvette to achieve a final concentration in the nanomolar range (e.g., 10 nM).
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Gently mix the solution by inverting the cuvette.
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Place the cuvette in the spectrofluorometer.
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Set the excitation wavelength to 550 nm.
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Record the emission spectrum from 560 nm to 700 nm.
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The fluorescence intensity at the emission maximum (~570 nm) is recorded for each pH.
-
Plot the fluorescence intensity as a function of pH to generate the pH profile.
Protocol 2: Assessment of this compound Stability at Different pH Values
Objective: To evaluate the stability of this compound's fluorescence over time at various pH levels.
Materials:
-
This compound stock solution
-
Buffers of different pH values
-
Spectrofluorometer or plate reader with fluorescence capabilities
Procedure:
-
Prepare solutions of this compound in buffers of different pH as described in Protocol 1.
-
Measure the initial fluorescence intensity (T=0) for each solution.
-
Store the solutions at room temperature, protected from light.
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At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), measure the fluorescence intensity of each solution.
-
For each pH, plot the fluorescence intensity as a function of time.
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The stability can be quantified by determining the half-life of the fluorescence at each pH.
Visualizations
References
Astrophloxine compatibility with different fixation methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Astrophloxine, with a specific focus on its compatibility with different fixation methods. Due to the limited availability of published data on this compound's performance with various fixatives, this guide offers a framework for establishing optimal staining protocols through systematic evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential application?
This compound is a fluorescent dye, and based on its name, it is likely a xanthene dye, similar in class to Phloxine.[1][2] Dyes of this type are often used as brilliant colorants.[1] In a research context, fluorescent dyes are invaluable for a variety of biological applications, including microscopy and flow cytometry, to label and visualize specific cellular components.[3][4]
Q2: Why is the choice of fixation method critical for fluorescent staining with dyes like this compound?
Fixation is a crucial step to preserve cellular morphology and immobilize target antigens while maintaining their immunoreactivity for antibody-based detection.[5] However, different fixation methods can have varying effects on the fluorescence of a dye. Some fixatives can cause autofluorescence, which can obscure the signal from the dye, while others might quench the fluorescence, leading to weak or no signal.[6][7] The chemical environment created by the fixative can also alter the spectral properties of the dye. Therefore, selecting a compatible fixation method is essential for obtaining reliable and reproducible staining results.
Q3: What are the most common fixation methods I should consider testing with this compound?
The two main categories of fixatives are cross-linking fixatives and precipitating (or coagulating) fixatives.[8]
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Cross-linking fixatives: (e.g., paraformaldehyde (PFA), formalin, glutaraldehyde) work by creating covalent bonds between molecules, forming a stable network that preserves cellular structure well.[8] Formalin, a common cross-linking fixative, can sometimes induce autofluorescence, particularly in the green channel, and can also lead to the formation of formalin pigment, which can interfere with visualization.[6][9]
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Precipitating fixatives: (e.g., methanol (B129727), ethanol (B145695), acetone) work by denaturing and precipitating proteins, which can be advantageous for preserving some epitopes for antibody binding.[8] These are often used for staining cytoskeletal proteins. Methanol fixation is generally quick but can cause cell shrinkage.[10]
The optimal fixation method will depend on the specific application, the target of interest, and the inherent chemical properties of this compound.
Troubleshooting Guide
Issue 1: Weak or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Fixation-induced fluorescence quenching | Test alternative fixation methods. If using a cross-linking fixative like PFA, try a precipitating fixative like cold methanol or acetone (B3395972), and vice-versa.[11] |
| Over-fixation | Reduce the fixation time. Over-fixation, especially with cross-linking agents, can mask the target or alter the dye's chemical environment.[11] |
| Incorrect filter sets for microscopy | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Photobleaching | Minimize the exposure of the stained sample to the excitation light. Use an anti-fade mounting medium.[11] Store slides in the dark at 4°C.[12] |
| Low dye concentration | Optimize the concentration of this compound used for staining through a series of dilutions. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Fixative-induced autofluorescence | Formaldehyde and glutaraldehyde (B144438) are known to cause autofluorescence.[11] Consider using a different fixative like methanol. If you must use a formaldehyde-based fixative, you can try quenching autofluorescence with reagents like sodium borohydride (B1222165) or Sudan Black B.[7] |
| Presence of formalin pigment | If using unbuffered formalin, brown granular deposits (formalin pigment) may appear.[9] This is more common in bloody tissues.[9] Use 10% neutral buffered formalin (NBF) to prevent its formation.[9] If the pigment is already present, it can be removed with a saturated alcoholic picric acid solution.[13] |
| Dye precipitation | Ensure this compound is fully dissolved in the staining buffer. Centrifuge the staining solution before use to pellet any aggregates. |
| Insufficient washing | Increase the number and duration of wash steps after staining to remove unbound dye.[11] |
| Hydrophobic interactions | Include a non-ionic detergent like Triton X-100 in your blocking and antibody dilution buffers (if performing immunostaining) to reduce non-specific binding.[14] |
Issue 3: Altered Cellular Morphology
| Potential Cause | Troubleshooting Steps |
| Cell shrinkage or distortion | Precipitating fixatives like methanol and ethanol can cause cellular dehydration and shrinkage.[8] Try a cross-linking fixative like PFA for better morphological preservation. |
| Cracking or spaces in the tissue | This can be an artifact of freezing if you are working with frozen sections.[13] It can also occur in the center of thick tissues that are inadequately fixed.[13] Ensure complete fixation by using an appropriate volume of fixative and allowing sufficient time for penetration. |
| Evaporation of fixative | Evaporation of formalin during fixation can lead to artifacts like intra-epithelial cleft formation.[15] Ensure your fixation chambers are properly sealed. |
Experimental Protocols
Protocol 1: Testing this compound Compatibility with Different Fixatives
This protocol is designed to help you determine the optimal fixation method for your specific cell type and application when using this compound.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Ice-cold Methanol (-20°C)
-
Ice-cold Acetone (-20°C)
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This compound staining solution (at a starting concentration to be optimized)
-
Mounting medium (preferably with an anti-fade agent)
Procedure:
-
Cell Culture: Grow your cells of interest on glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove any residual culture medium.[12]
-
Fixation (Perform each of the following on separate coverslips):
-
PFA Fixation: Incubate coverslips in 4% PFA for 15 minutes at room temperature.
-
Methanol Fixation: Incubate coverslips in ice-cold methanol for 10 minutes at -20°C.
-
Acetone Fixation: Incubate coverslips in ice-cold acetone for 5-10 minutes at -20°C.
-
-
Washing after Fixation:
-
For PFA-fixed cells, wash three times with PBS for 5 minutes each.
-
For methanol and acetone-fixed cells, allow them to air dry completely.[10]
-
-
(Optional) Permeabilization: For PFA-fixed cells, if your target is intracellular, incubate with 0.1% Triton X-100 in PBS for 10 minutes.[14] Methanol and acetone fixation also permeabilize the cells.[11]
-
Staining: Incubate the fixed (and permeabilized, if necessary) cells with the this compound staining solution for your desired time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for this compound. Use consistent acquisition settings (e.g., exposure time, gain) across all conditions to allow for direct comparison.
-
Analysis: Compare the images for signal intensity, background fluorescence, photostability, and preservation of cellular morphology.
Data Presentation
Table 1: Hypothetical Comparison of this compound Performance with Different Fixatives
This table is a template for summarizing your experimental findings. The data presented here is hypothetical and should be replaced with your own experimental results.
| Fixation Method | Relative Fluorescence Intensity (Mean ± SD) | Signal-to-Noise Ratio | Morphological Preservation | Observed Artifacts |
| 4% Paraformaldehyde | 1500 ± 120 | 10:1 | Excellent | Mild background autofluorescence |
| -20°C Methanol | 2500 ± 200 | 20:1 | Good (some cell shrinkage) | None |
| -20°C Acetone | 2200 ± 180 | 18:1 | Fair (protein precipitation visible) | None |
| Unfixed Control | 500 ± 50 | 2:1 | Poor (diffuse signal) | Loss of cellular structure |
Visualizations
Caption: Decision workflow for selecting a fixation method for this compound staining.
Caption: Experimental workflow for validating this compound with different fixatives.
References
- 1. surajdyechem.com [surajdyechem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stainsfile.com [stainsfile.com]
- 10. scbt.com [scbt.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. biotium.com [biotium.com]
- 13. Artifacts in histopathology | Veterian Key [veteriankey.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validation & Comparative
A Comparative Guide to Cholesterol Detection in Cells: Astrophloxine vs. Filipin
For researchers, scientists, and drug development professionals, the accurate detection and visualization of cellular cholesterol are paramount for understanding numerous biological processes and disease states. This guide provides a comprehensive comparison of two fluorescent probes for cholesterol detection: the well-established polyene antibiotic, Filipin, and a lesser-known indocarbocyanine dye, Astrophloxine. Due to the limited publicly available data on this compound for this specific application, this guide will compare Filipin to the general characteristics of indocarbocyanine dyes, providing a framework for researchers to evaluate this compound's potential.
Mechanism of Action
Filipin:
Filipin is a naturally fluorescent polyene macrolide antibiotic that has been widely used for decades to detect unesterified cholesterol in cellular membranes.[1][2] Its mechanism of action involves binding specifically to 3-β-hydroxysterols, which includes cholesterol.[3] This interaction forms a fluorescent complex that can be readily visualized using fluorescence microscopy.[1] The binding of Filipin to cholesterol can, however, induce structural changes in the membrane.[4] It is important to note that Filipin does not bind to esterified cholesterol.[2][5]
This compound (as an Indocarbocyanine Dye):
This compound belongs to the indocarbocyanine class of fluorescent dyes.[1] While the specific mechanism of this compound for cholesterol detection has not been documented in publicly available literature, indocarbocyanine dyes are known for their lipophilic nature. They typically label cellular membranes by inserting their long hydrocarbon tails into the lipid bilayer.[6] Their utility in specifically detecting cholesterol would depend on a preferential interaction with cholesterol-rich domains within the membrane, a characteristic that requires experimental validation for this compound. Currently, this compound is marketed as a fluorescent probe for targeting antiparallel dimers and detecting aggregated Aβ in the context of Alzheimer's disease research.[7]
Quantitative Performance Comparison
A direct quantitative comparison between this compound and Filipin for cholesterol detection is challenging due to the lack of published data for this compound in this application. The following table provides a comparison based on the well-documented properties of Filipin and the general characteristics of indocarbocyanine dyes.
| Feature | Filipin | This compound (Indocarbocyanine Dyes) |
| Specificity | Binds to unesterified 3-β-hydroxysterols (e.g., cholesterol). | Specificity for cholesterol is not established. Generally labels lipid membranes.[6] |
| Photostability | Prone to rapid photobleaching.[2][8] | Generally higher photostability compared to Filipin.[9][10] |
| Live-Cell Imaging | Not suitable for live-cell imaging as it requires cell fixation and can perturb membrane structure.[4][11] | Potentially suitable for live-cell imaging, though this requires validation. Low toxicity and stable labeling have been reported for some indocarbocyanine dyes.[6] |
| Cytotoxicity | Cell fixation is required, so cytotoxicity in live cells is not a primary concern for its standard application. | Varies among different indocarbocyanine dyes and depends on concentration and exposure time. Some have been shown to have dose-dependent toxicity.[12] |
| Excitation/Emission (nm) | ~340-380 / ~385-470[1][8] | Typically in the red to near-infrared range (e.g., Cy3, Cy5).[1] this compound specifically is reported to have Ex/Em of ~550/570 nm. |
Experimental Protocols
Filipin Staining for Cellular Cholesterol Detection
This protocol is adapted from established methods for staining fixed cells.
Reagents:
-
Filipin III stock solution (e.g., 2.5 mg/mL in dimethylformamide or ethanol).[1][9] Store in small aliquots at -80°C, protected from light.[1]
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Staining solution: Dilute Filipin stock solution in PBS to a final concentration of 50 µg/mL. Prepare fresh.
Procedure:
-
Cell Culture: Grow cells on coverslips in a culture dish to the desired confluency.
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Add the freshly prepared Filipin staining solution to the cells.
-
Incubate for 30-60 minutes at room temperature in the dark.[1]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
General Protocol for Evaluating a New Fluorescent Probe (e.g., this compound) for Cholesterol Detection
This protocol provides a workflow to validate a new dye for its ability to specifically detect cholesterol.
1. Determine Optimal Staining Conditions:
-
Concentration Gradient: Test a range of this compound concentrations to find the optimal balance between signal intensity and background noise.
-
Incubation Time: Evaluate different incubation times to determine the minimum time required for sufficient staining.
-
Live vs. Fixed Cells: Assess if the dye can be used in live cells or if it requires fixation. If using live cells, monitor for any signs of cytotoxicity.
2. Assess Specificity for Cholesterol:
-
Co-localization with Filipin: Stain fixed cells with both this compound and Filipin to determine if their staining patterns overlap.
-
Cholesterol Depletion/Enrichment:
-
Treat cells with a cholesterol-depleting agent like methyl-β-cyclodextrin (MβCD) prior to staining with this compound. A specific cholesterol probe should show a significant decrease in fluorescence intensity.
-
Conversely, enrich cells with cholesterol and observe if the this compound signal increases.
-
3. Evaluate Photostability:
-
Image stained cells over time with continuous illumination to quantify the rate of photobleaching. Compare this rate to that of a known photostable dye.
4. Assess Cytotoxicity (for live-cell imaging):
-
Treat live cells with a range of this compound concentrations and for different durations.
-
Perform a cell viability assay (e.g., MTT assay) to determine the concentration at which the dye becomes toxic to the cells.
Visualization of Mechanisms and Workflows
Caption: Filipin molecules binding to unesterified cholesterol within the phospholipid bilayer of the cell membrane.
Caption: A generalized workflow for staining cellular cholesterol with a fluorescent probe.
Conclusion and Recommendations
Filipin remains a well-validated and widely used tool for the specific detection of unesterified cholesterol in fixed cells. Its primary drawbacks are its propensity for photobleaching and its unsuitability for live-cell imaging.
This compound, as an indocarbocyanine dye, may offer advantages in terms of photostability and the potential for live-cell applications. However, its specificity for cholesterol has not been established. Researchers interested in using this compound for cholesterol detection should perform a thorough validation as outlined in the general protocol above. Co-localization studies with Filipin and cholesterol modulation experiments will be critical to determine its suitability for this application.
For routine and validated detection of unesterified cholesterol in fixed samples, Filipin is the recommended probe. For researchers seeking to explore novel probes for live-cell cholesterol imaging or requiring greater photostability, this compound may be a candidate for investigation, but it should be used with the understanding that its performance for this specific application is currently unproven.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical Studies of a New Water Soluble Indocarbocyanine Dye Adsorbed onto Microcrystalline Cellulose and β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Membrane Studies: Astrophloxine vs. NBD-Cholesterol
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for membrane studies, this guide offers a comparative analysis of Astrophloxine and NBD-cholesterol. While NBD-cholesterol is a well-established probe with a wealth of supporting data, information on this compound's performance in general membrane studies is limited. This guide provides a comprehensive overview of NBD-cholesterol's capabilities and presents the currently available information for this compound, alongside a framework for independent comparative analysis.
Introduction
Fluorescent labeling is a cornerstone of modern cell biology, enabling the visualization and analysis of cellular structures and dynamics. In the study of cellular membranes, fluorescent probes that mimic natural lipids are invaluable tools for investigating membrane organization, fluidity, and cholesterol trafficking. NBD-cholesterol has long been a workhorse in this field. This compound, a member of the indocarbocyanine dye family, has emerged as a fluorescent probe, although its application has been primarily focused on the detection of amyloid-β aggregates. This guide aims to provide a clear comparison of these two probes to aid in experimental design.
Quantitative Performance Comparison
A direct quantitative comparison is challenging due to the limited publicly available data on this compound's performance characteristics in the context of membrane studies. The following table summarizes the available data for different variants of NBD-cholesterol.
Table 1: Performance Characteristics of NBD-Cholesterol Variants
| Property | 22-NBD-Cholesterol | 25-NBD-Cholesterol | 3-C6-NBD-Chol | Reference(s) |
| Excitation Max (nm) | ~472 | 460 | ~488 | [1][2][3] |
| Emission Max (nm) | ~540 | 500-600 | 505-550 | [1][2][3] |
| Fluorescence Lifetime (τ, ns) | 2.14 - 8.52 (two components) | Not specified | Not specified | [4] |
| Quantum Yield (Φ) | Not specified | Not specified | Not specified | |
| Photostability | Moderate (subject to photobleaching) | Moderate (subject to photobleaching) | Not specified | [5] |
| Primary Application | Cholesterol trafficking, membrane fluidity, cholesterol efflux assays | Cholesterol organization and dynamics | Live-cell trafficking of cholesterol | [5][6][7] |
This compound:
Limited data is available for this compound. A commercial supplier indicates the following properties for its use in detecting amyloid-β aggregates[6]:
-
Excitation Wavelength (λex): 540 nm
-
Emission Wavelength (λem): 570 nm
No quantitative data on quantum yield, fluorescence lifetime, or photostability for membrane studies is currently available in the public domain[8].
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are established protocols for NBD-cholesterol and a general framework for evaluating fluorescent dyes like this compound.
NBD-Cholesterol Staining of Live Cells
This protocol is adapted from established methods for labeling live cells with NBD-cholesterol[6][9].
Materials:
-
NBD-cholesterol stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Phenol (B47542) red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:
-
Prepare Labeling Solution: Dilute the NBD-cholesterol stock solution in phenol red-free cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and experimental goals. It is recommended to perform a concentration series to determine the best signal-to-noise ratio.
-
Cell Preparation: Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Staining: Add the labeling solution to the cells and incubate at 37°C for 30 minutes to 1 hour. Incubation time can be optimized; longer times may lead to increased internalization of the probe[9].
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (e.g., excitation ~470 nm, emission ~540 nm).
Framework for Evaluating this compound Performance
For a direct comparison with NBD-cholesterol, researchers can perform their own quantitative evaluation of this compound. The following experimental outlines are based on standard methods for characterizing fluorescent dyes[8].
1. Determination of Quantum Yield (Relative Method):
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Procedure:
-
Prepare a series of dilutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each dilution using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for absorbance measurements.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of this compound using the formula: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ is the quantum yield and η is the refractive index of the solvent.
-
2. Assessment of Photostability:
-
Principle: The photostability is assessed by measuring the rate of fluorescence decay upon continuous illumination.
-
Procedure:
-
Prepare a sample of this compound-labeled membranes or cells.
-
Acquire a time-lapse series of images of the same field of view under continuous excitation.
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time. A slower decay rate indicates higher photostability.
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.
Caption: General workflow for staining live cells with a fluorescent membrane probe.
Signaling Pathways and Applications
NBD-Cholesterol:
NBD-cholesterol is widely used to study various aspects of cholesterol biology. It has been instrumental in visualizing the distribution of cholesterol in different membrane domains, such as lipid rafts. Studies have utilized NBD-cholesterol to investigate the dynamics of cholesterol transport between the plasma membrane and internal organelles, and to develop assays for cholesterol efflux, a critical process in preventing atherosclerosis[7]. The fluorescence properties of NBD are sensitive to the local environment, which can provide insights into the polarity and fluidity of the membrane.
The following diagram illustrates the involvement of cholesterol in a simplified signaling pathway, which can be studied using probes like NBD-cholesterol.
Caption: Simplified signaling pathway involving lipid rafts, often studied with cholesterol analogs.
This compound:
The primary application of this compound described in the available literature is the detection of aggregated amyloid-β (Aβ) in the context of Alzheimer's disease research[6]. It reportedly binds to Aβ dimers with a stronger fluorescence signal compared to Aβ monomers. This suggests a potential application in diagnostic assays or as a research tool for studying the progression of Alzheimer's disease. Its utility as a general-purpose membrane probe for studying lipid dynamics has not been established.
Conclusion
NBD-cholesterol remains a versatile and well-characterized tool for a wide range of membrane studies, with a wealth of supporting literature and established protocols. Its various derivatives offer flexibility for investigating cholesterol trafficking, membrane organization, and dynamics.
This compound, while a fluorescent probe, appears to have a more specialized application in the detection of amyloid-β aggregates. Due to the current lack of publicly available data on its performance in general membrane studies, its suitability as a direct alternative to NBD-cholesterol for these applications cannot be confirmed.
For researchers considering this compound for membrane studies, it is highly recommended to perform in-house validation and characterization of its photophysical properties and behavior in model membranes and cellular systems. The experimental frameworks provided in this guide can serve as a starting point for such a comparative analysis. The choice between these two probes will ultimately depend on the specific research question and the level of characterization required for the fluorescent reporter.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Absolute photoluminescence quantum yields of IR26 and IR-emissive Cd1−xHgxTe and PbS quantum dots – method- and material-inherent challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Comparative effects of six intraocular vital dyes on retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Localization of Astrophloxine in the Plasma Membrane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate labeling and validation of plasma membrane localization are critical for a multitude of cell-based assays, from studying signal transduction to assessing drug-target engagement. Astrophloxine, a novel indocarbocyanine dye, has emerged as a promising tool for delineating the plasma membrane. However, rigorous validation of its localization and performance against established probes is paramount for reliable and reproducible results.
This guide provides a comprehensive framework for validating the plasma membrane localization of this compound. It objectively compares its (hypothesized) performance characteristics with those of well-established alternatives and furnishes detailed experimental protocols to empower researchers to generate their own comparative data.
Performance Comparison of Plasma Membrane Probes
Due to the limited availability of publicly available quantitative data for this compound, the following tables include placeholders for its performance metrics. These tables are designed to be populated as data is generated using the protocols provided in this guide. For comparison, data for three widely used alternative plasma membrane stains are included: a lipophilic carbocyanine dye (DiI), a commercially available amphipathic stain (CellMask™ Deep Red), and a fluorescently conjugated lectin (Wheat Germ Agglutinin, WGA-Alexa Fluor™ 488).
Table 1: Spectral and Physicochemical Properties
| Property | This compound | DiI (DiIC18(3)) | CellMask™ Deep Red | WGA-Alexa Fluor™ 488 |
| Excitation Max (nm) | ~550 (Hypothesized) | ~549 | ~649 | ~495 |
| Emission Max (nm) | ~570 (Hypothesized) | ~565 | ~666 | ~519 |
| Quantum Yield | Data not available | ~0.05-0.1 (in membrane) | Data not available | ~0.92 (for Alexa Fluor™ 488) |
| Molecular Weight ( g/mol ) | Data not available | 933.88 | Data not available | ~38,000 (for WGA) |
| Mechanism of Staining | Intercalation into the lipid bilayer | Intercalation into the lipid bilayer | Amphipathic molecule with lipophilic and hydrophilic moieties | Binds to N-acetylglucosamine and sialic acid residues |
Table 2: Performance Characteristics
| Performance Metric | This compound | DiI (DiIC18(3)) | CellMask™ Deep Red | WGA-Alexa Fluor™ 488 |
| Photostability (Bleaching Half-Life) | To be determined | Moderate | High | High |
| Cytotoxicity (IC50) | To be determined | Generally low, but can be cell-type dependent | Low at working concentrations | Low at working concentrations |
| Staining Uniformity | To be determined | Can be prone to aggregation | High | Dependent on glycoprotein (B1211001) distribution |
| Internalization Rate | To be determined | Moderate to high | Low | Low to moderate |
| Fixability | To be determined | Yes | Yes (without permeabilization) | Yes |
Experimental Protocols for Validation
Rigorous validation of a plasma membrane probe involves a multi-faceted approach. The following protocols provide detailed methodologies for key validation experiments.
Experimental Workflow for Validating Plasma Membrane Localization
Experimental workflow for validating plasma membrane probe localization.
Live and Fixed Cell Staining
Objective: To determine the optimal staining conditions for this compound and compare its staining pattern with alternative probes in both live and fixed cells.
Materials:
-
This compound, DiI, CellMask™ Deep Red, WGA-Alexa Fluor™ 488
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Live Cell Staining Protocol:
-
Seed cells on glass-bottom dishes or coverslips and culture to desired confluency.
-
Prepare working solutions of each dye in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS). Recommended starting concentrations:
-
This compound: Titrate from 1-10 µM.
-
DiI: 1-5 µM.
-
CellMask™ Deep Red: 1X working solution (as per manufacturer's instructions).
-
WGA-Alexa Fluor™ 488: 5 µg/mL.
-
-
Remove culture medium and wash cells once with pre-warmed PBS.
-
Add the dye working solution to the cells and incubate at 37°C for 5-20 minutes, protected from light.
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Fixed Cell Staining Protocol:
-
Seed and culture cells as for live cell staining.
-
Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
Add the dye working solution (prepared in PBS) and incubate for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium and image. Note: For CellMask™ and WGA stains, it is crucial to stain after fixation and before any permeabilization step to ensure plasma membrane specificity.
Co-localization with a Known Plasma Membrane Marker
Objective: To quantitatively assess the degree of overlap between the this compound signal and a genetically encoded, well-characterized plasma membrane marker.
Materials:
-
Cells stably or transiently expressing a fluorescent protein targeted to the plasma membrane (e.g., GFP-CAAX).
-
This compound and other dyes.
-
Confocal microscope with at least two distinct laser lines and detectors.
-
Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the JaCoP plugin).
Protocol:
-
Culture the cells expressing the plasma membrane marker.
-
Stain the cells with this compound or an alternative dye using the live-cell staining protocol.
-
Acquire dual-color images using a confocal microscope. Ensure that the emission signals from the two fluorophores are well-separated to avoid bleed-through.
-
Perform co-localization analysis on the acquired images. Calculate a co-localization coefficient (e.g., Pearson's or Mander's coefficient) to obtain a quantitative measure of the overlap between the two signals. A high coefficient indicates a high degree of co-localization at the plasma membrane.
Quantitative Analysis of Staining Specificity via Line Scan
Objective: To measure the fluorescence intensity profile across the plasma membrane and cytoplasm to determine the signal-to-background ratio.
Materials:
-
Confocal microscope images of stained cells.
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Acquire high-resolution confocal images of stained cells.
-
In the image analysis software, draw a line perpendicular to the plasma membrane, extending from the extracellular space, across the membrane, and into the cytoplasm.
-
Generate a fluorescence intensity profile along this line.
-
The resulting plot should show a distinct peak at the plasma membrane.
-
Calculate the ratio of the peak fluorescence intensity at the plasma membrane to the average fluorescence intensity in the cytoplasm. A higher ratio indicates greater specificity for the plasma membrane.
Photostability Assessment
Objective: To quantify the rate of photobleaching of this compound compared to other dyes under continuous illumination.
Materials:
-
Confocal or widefield fluorescence microscope with a stable light source.
-
Time-lapse imaging software.
Protocol:
-
Prepare stained cells as described in the live or fixed cell staining protocols.
-
Select a region of interest (ROI) containing well-stained cells.
-
Acquire a time-lapse series of images of the same ROI under continuous illumination. Use consistent imaging parameters (laser power, exposure time, etc.) for all dyes being compared.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time.
-
Calculate the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Dye Internalization Assay
Objective: To assess the rate at which the dye is internalized from the plasma membrane into intracellular compartments in live cells.
Materials:
-
Live-cell imaging setup with temperature and CO2 control.
-
Time-lapse imaging software.
Protocol:
-
Stain live cells with the dyes as previously described.
-
After washing, place the cells on the microscope stage within the environmental chamber.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) over a period of several hours.
-
Visually inspect the images for the appearance of fluorescent signal in intracellular vesicles.
-
For a quantitative analysis, measure the fluorescence intensity in the cytoplasm over time. An increase in cytoplasmic fluorescence indicates dye internalization.
Cytotoxicity Assay
Objective: To determine the concentration at which this compound and other dyes exhibit toxic effects on cultured cells.
Materials:
-
Cells cultured in a 96-well plate.
-
Dye solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO or other suitable solvent.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of each dye in culture medium.
-
Remove the old medium from the cells and add the dye solutions at different concentrations. Include untreated control wells.
-
Incubate the cells for a period relevant to the intended application (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each dye concentration relative to the untreated control.
-
Plot the cell viability against the dye concentration and determine the IC50 value (the concentration at which cell viability is reduced by 50%).
Signaling Pathway Visualization: Endocytosis
The integrity and dynamics of the plasma membrane are central to processes like endocytosis. The following diagram illustrates the major pathways of endocytosis, a process frequently studied using plasma membrane probes.
Major pathways of endocytosis at the plasma membrane.
By following the protocols and comparative framework outlined in this guide, researchers can rigorously validate the localization of this compound, or any novel plasma membrane probe, ensuring the generation of high-quality, reliable data for their research and development endeavors.
A Comparative Guide to Cholesterol Quantification: Cross-Validation of Astrophloxine Data with Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a novel fluorescent probe, Astrophloxine, and traditional biochemical assays for the quantification of cholesterol. As public data on this compound's performance is not yet widely available, this document establishes a framework for its validation. We present a comparative analysis using data from the well-characterized fluorescent cholesterol probe, Filipin (B1216100), as a proxy for this compound, alongside a widely used enzymatic biochemical assay. This guide offers detailed experimental protocols and objective performance comparisons to support researchers in selecting and validating appropriate cholesterol quantification methods for their experimental needs.
Data Presentation: Quantitative Comparison of Cholesterol Assays
The selection of a cholesterol quantification method depends on factors such as sensitivity, sample type, and the need for spatial information. Below is a summary of the performance of a representative fluorescent probe and a standard biochemical assay.
| Feature | Fluorescent Probe (Filipin Staining) | Biochemical Cholesterol Assay (Amplex® Red) |
| Principle | Binding of the fluorescent probe to unesterified cholesterol, enabling visualization and quantification based on fluorescence intensity. | Enzymatic cascade where cholesterol esters are hydrolyzed, and the resulting cholesterol is oxidized to produce hydrogen peroxide, which is detected by a fluorescent probe. |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Fluorometric microplate reader |
| Specificity | Binds to unesterified cholesterol. Caution is advised as it may also bind to other molecules like GM1 ganglioside, potentially leading to inaccurate quantification in certain cell types.[1] | The enzymatic assay is highly specific for cholesterol. However, some assays may show reactivity with other sterols. |
| Quantification | Semi-quantitative to quantitative, with a linear correlation between fluorescence and cholesterol content observed in some studies.[1][2][3] | Highly quantitative with a broad linear detection range. |
| Sensitivity | High sensitivity, capable of detecting cholesterol at the subcellular level. | High sensitivity, with a detection limit as low as ~200 nM (80 ng/mL). |
| Sample Type | Fixed cells and tissues for imaging. Can be adapted for flow cytometry. | Cell lysates, tissue homogenates, serum, plasma. |
| Throughput | Lower for microscopy-based quantification, higher for flow cytometry. | High-throughput compatible with 96-well or 384-well plates. |
| Advantages | Provides spatial information on cholesterol distribution within cells. | High accuracy, precision, and suitability for a wide range of biological samples. |
| Limitations | Potential for photobleaching, and specificity concerns. The staining process can be lengthy. | Does not provide information on the subcellular localization of cholesterol. |
Experimental Protocols
Detailed methodologies for both a fluorescent probe-based and a biochemical cholesterol assay are provided below to facilitate cross-validation studies.
This compound (or proxy: Filipin) Staining for Cellular Cholesterol
This protocol is for the fluorescent staining of unesterified cholesterol in fixed cells.
Materials:
-
This compound (or Filipin III) stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine (B1666218) in PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture under desired experimental conditions.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 1 hour at room temperature.
-
Quenching: Wash the cells three times with PBS. Quench the excess PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Prepare the this compound/Filipin working solution (e.g., 50 µg/mL in PBS). Incubate the cells with the staining solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the fluorescent probe (for Filipin, excitation ~340-380 nm, emission ~385-470 nm).
Data Analysis: Quantify the fluorescence intensity per cell or per defined region of interest using image analysis software. A correlation between fluorescence intensity and cholesterol levels, as determined by a biochemical assay, should be established.[2][3]
Biochemical Cholesterol Assay (Amplex® Red)
This protocol describes the quantification of total cholesterol in cell lysates using a commercial enzymatic assay kit.
Materials:
-
Amplex® Red Cholesterol Assay Kit (or equivalent)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence excitation and emission at ~560 nm and ~590 nm, respectively.
Procedure:
-
Sample Preparation:
-
Culture and treat cells as required.
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Standard Curve Preparation: Prepare a cholesterol standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 µM.
-
Reaction Setup:
-
Add a specific volume of each standard and unknown sample to the wells of the 96-well plate.
-
Prepare the reaction mixture containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and the Amplex® Red reagent in the provided reaction buffer.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the standard curve and determine the cholesterol concentration in the samples. Normalize the cholesterol concentration to the protein concentration of the cell lysate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key principles and workflows described in this guide.
Caption: Workflow for cross-validation of fluorescent probe and biochemical cholesterol assays.
Caption: Principle of the enzymatic fluorometric cholesterol assay.
References
- 1. Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. Changes in free cholesterol content, measured by filipin fluorescence and flow cytometry, correlate with changes in cholesterol biosynthesis in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Spectral Overlap with Astrophloxine
For researchers, scientists, and drug development professionals, the careful selection of fluorophores is a critical determinant of experimental success, particularly in multicolor applications such as fluorescence microscopy and flow cytometry. This guide provides a framework for comparing the spectral characteristics of Astrophloxine with other commonly used fluorophores.
Currently, there is a limited amount of publicly available quantitative data on the spectral properties and performance of this compound.[1] This guide, therefore, focuses on equipping researchers with the necessary information and protocols to conduct their own objective comparisons.
Understanding Spectral Overlap
In multicolor fluorescence experiments, spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another.[2][3][4][5] This phenomenon, also known as bleed-through or crosstalk, can lead to false-positive signals and inaccurate data interpretation, especially in colocalization studies.[2][4] The broad emission profiles of many common fluorophores make some degree of spectral overlap almost inevitable in experiments involving more than three fluorophores.[2]
The degree of spectral overlap is influenced by the excitation and emission spectra of the chosen fluorophores.[2][5] When selecting fluorophores, it is crucial to choose dyes with distinct emission peaks to minimize this effect.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 5. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
Advantages of Astrophloxine over other positively charged membrane probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent probe is a critical decision in the design of cell imaging experiments. This guide provides a comparative overview of Astrophloxine and other common positively charged or lipophilic membrane probes. Due to the limited availability of publicly published quantitative performance data for this compound, this guide establishes a framework for comparison. It provides typical performance characteristics of well-established dyes such as Cyanine-3 (Cy3), Cyanine-5 (Cy5), DiI, and DiO to serve as benchmarks. Furthermore, detailed experimental protocols are included to enable researchers to generate their own comparative data for this compound under their specific experimental conditions.
Quantitative Performance Comparison
The following table summarizes the key photophysical and performance characteristics of several common membrane probes. Researchers can use this data as a baseline for evaluating the performance of this compound once they have generated their own experimental data using the protocols provided in this guide.
| Property | This compound | Cyanine-3 (Cy3) | Cyanine-5 (Cy5) | DiI (DiIC18(3)) | DiO (DiOC18(3)) |
| Excitation Max (nm) | Data not available | ~550 - 555 | ~649 - 651 | ~549 | ~484 |
| Emission Max (nm) | Data not available | ~569 - 570 | ~666 - 670 | ~565 | ~501 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | ~150,000 | ~250,000 | ~148,000 | ~150,000 |
| Quantum Yield (Φ) | Data not available | ~0.15 - 0.24[1] | ~0.20 - 0.27[1] | Moderate | ~0.51[2] |
| Photostability | Data not available | Moderate | Moderate to High | High | Moderate |
| Signal-to-Noise Ratio (SNR) in Microscopy | Data not available | Good | Excellent | High | Good |
| Chemical Class | Indocarbocyanine[3] | Cyanine | Cyanine | Carbocyanine | Carbocyanine |
Key Advantages of this compound (Hypothesized)
Based on its classification as an indocarbocyanine dye, this compound is anticipated to possess certain advantages inherent to this class of fluorophores. These may include:
-
High Molar Extinction Coefficient: Leading to bright signals and high sensitivity.
-
Good Photostability: Allowing for longer imaging sessions with less signal degradation.
-
Favorable Spectral Properties: Potentially emitting in a region of the spectrum with low cellular autofluorescence.
However, these potential advantages must be confirmed through direct experimental comparison.
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other membrane probes, the following protocols for measuring key performance parameters are provided.
Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., methanol (B129727) or DMSO, ensuring the dye is soluble and stable)
-
Standard dye with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95).
-
This compound and other membrane probes for comparison.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and sample dyes in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and sample dyes.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient of the linear fit for each plot.
-
The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.
-
-
Experimental Protocol 2: Assessment of Photostability
Photostability is a critical parameter for probes used in time-lapse imaging. This protocol measures the rate of photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a camera.
-
The dyes to be tested.
-
Cells cultured on coverslips or imaging dishes.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Staining: Stain cells with the different fluorescent probes according to a standardized cell staining protocol (see Protocol 3).
-
Image Acquisition:
-
Acquire an initial image (t=0) using consistent imaging parameters (e.g., laser power, exposure time) for all dyes.
-
Continuously illuminate a defined region of interest (ROI) and acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.
-
Experimental Protocol 3: Cell Staining and Determination of Signal-to-Noise Ratio (SNR)
The signal-to-noise ratio (SNR) quantifies the quality of an image by comparing the level of the desired signal to the level of background noise.
Materials:
-
Fluorescence microscope with a sensitive camera.
-
Cells cultured on coverslips or in imaging dishes.
-
The dyes to be tested.
-
Appropriate buffer or media for imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Staining (for lipophilic dyes like DiI and DiO):
-
Prepare a stock solution of the dye in DMSO or ethanol (1-5 mM).
-
Dilute the stock solution in a serum-free medium or buffer (e.g., PBS) to a final working concentration of 1-5 µM.
-
For adherent cells, remove the culture medium, wash with buffer, and add the staining solution. For suspension cells, pellet the cells and resuspend in the staining solution.[4]
-
Incubate for 2-20 minutes at 37°C.[4]
-
Wash the cells two to three times with pre-warmed growth medium to remove excess dye.[4]
-
-
Image Acquisition: Acquire fluorescence images of the stained cells using consistent imaging parameters for all dyes being compared.
-
Data Analysis (SNR Calculation):
-
In the acquired image, select a region of interest (ROI) that contains the stained cellular membranes (Signal).
-
Select another ROI in a background area of the image that does not contain any cells (Noise).
-
Measure the mean fluorescence intensity for both the signal and noise ROIs.
-
Calculate the SNR using the formula: SNR = Mean Signal Intensity / Standard Deviation of Noise Intensity.
-
Typical SNR values for confocal microscopy can range from 5-10 for low-quality images to >30 for high-quality images.[5][6]
-
Mandatory Visualizations
Experimental Workflow for Live Cell Tracking
The following diagram illustrates a typical workflow for a live-cell tracking experiment using a fluorescent membrane probe.
Caption: Workflow for live cell tracking using fluorescent membrane probes.
Logic for Selecting a Membrane Probe
The decision-making process for selecting an appropriate membrane probe involves several key considerations.
Caption: Decision logic for selecting a suitable fluorescent membrane probe.
References
- 1. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. 5 Steps To Live-Cell Imaging [cellandgene.com]
- 3. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
A Comparative Guide to Astrophloxine Staining for Correlative Light-Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Correlative Light-Electron Microscopy (CLEM) stands as a powerful technique for bridging the gap between the functional dynamics observed in fluorescence light microscopy and the high-resolution ultrastructural context provided by electron microscopy. The choice of a fluorescent probe is paramount to the success of any CLEM experiment, as it must withstand the harsh chemical fixation and embedding procedures required for electron microscopy while retaining sufficient fluorescence for accurate localization. This guide provides a comparative overview of Astrophloxine, an indocarbocyanine dye, for CLEM applications, alongside a discussion of established alternative fluorescent probes. Due to a current lack of publicly available quantitative performance data for this compound in a CLEM context, this guide also furnishes detailed protocols for its empirical evaluation.
This compound: An Indocarbocyanine Dye for Fluorescence Imaging
This compound is a fluorescent dye belonging to the indocarbocyanine family, a class of molecules known for their bright fluorescence and tunable spectral properties.[1] It has been utilized as a fluorescent imaging probe, for instance, in the detection of aggregated Aβ in brain tissue.[2] While its potential for CLEM is intriguing, comprehensive data on its performance following the rigorous sample preparation steps for electron microscopy is not yet available.
Below is a summary of the known properties of this compound. Researchers are encouraged to use the subsequent experimental protocols to determine the key performance indicators for their specific CLEM applications.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₃₃IN₂[1][3] |
| Molecular Weight | 512.47 g/mol [1][3] |
| CAS Number | 14696-39-0[3] |
| Excitation Maximum (λex) | ~540 nm[2] |
| Emission Maximum (λem) | ~570 nm[2] |
| Quantum Yield (Φf) | Data not available |
| Photostability | Data not available |
| Resistance to EM Fixation | Data not available |
Evaluating the Performance of this compound for CLEM
To facilitate the direct comparison of this compound with other fluorescent dyes in a CLEM workflow, the following protocols are provided to measure its key performance parameters: fluorescence quantum yield and photostability.
Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[4] It can be determined relative to a standard with a known quantum yield.[5]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φf = 0.95)
-
Appropriate solvent (e.g., ethanol or DMSO)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescent standard in the chosen solvent.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
Integrate the area under the emission curve for each measurement.
-
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear, and the slope (Gradient) should be determined.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[4]
-
Experimental Protocol 2: Assessment of Photostability
Photostability is a measure of a fluorophore's resistance to photodegradation upon exposure to light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Solution of this compound at a working concentration for imaging
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the this compound solution and cover with a coverslip. Seal the edges to prevent evaporation.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the dye into focus.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay indicates the dye's photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.
-
Alternatives to this compound for In-Resin CLEM
For successful in-resin CLEM, where fluorescence is imaged from within the embedded and sectioned sample, the chosen fluorophore must be resistant to osmium tetroxide fixation and the dehydration and embedding process.[6][7] Several synthetic dyes and fluorescent proteins have shown promise in this regard.
Table 2: Comparison of Alternative Fluorescent Probes for In-Resin CLEM
| Fluorophore | Type | Excitation (nm) | Emission (nm) | Resistance to EM Processing | Key Advantages |
| TMR (Tetramethylrhodamine) | Synthetic Dye | ~555 | ~580 | Good[8][9] | Commercially available, well-characterized.[10] |
| Janelia Fluor® 549 (JFX549) | Synthetic Dye | ~549 | ~571 | Excellent[8][9] | High brightness and photostability.[11] |
| Janelia Fluor® 554 (JFX554) | Synthetic Dye | ~554 | ~576 | Excellent[8][9] | High brightness and photostability. |
| mWasabi | Fluorescent Protein | ~499 | ~539 | Good | Monomeric green fluorescent protein. |
| mCherry2 | Fluorescent Protein | ~587 | ~610 | Good | Monomeric red fluorescent protein. |
| mEosEM | Fluorescent Protein | ~506 (green), ~571 (red) | ~516 (green), ~581 (red) | Excellent[12] | Photoconvertible, enabling super-resolution imaging. |
| CLEM-Red | Fluorescent Protein | ~585 | ~610 | Good (with recovery solution)[13][14] | Fluorescence can be recovered after embedding.[13] |
| hfYFP | Fluorescent Protein | ~514 | ~527 | Good[15] | Highly stable yellow fluorescent protein.[16] |
Experimental Protocol 3: General In-Resin CLEM Workflow
This protocol provides a general framework for an in-resin CLEM experiment. Specific incubation times and concentrations may need to be optimized depending on the cell type, target protein, and chosen fluorescent probe.[6][17]
1. Sample Preparation and Labeling:
- Culture cells on gridded coverslips or dishes for easy relocation of the region of interest.
- Transfect or transduce cells with a plasmid encoding the fluorescent protein-tagged protein of interest. For synthetic dyes, label the target structure using appropriate methods (e.g., HaloTag or SNAP-tag labeling).[8]
2. Chemical Fixation:
- Fix cells with a mixture of 2-4% paraformaldehyde and 0.1-0.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) for 30-60 minutes at room temperature.
3. Light Microscopy Imaging:
- Acquire fluorescence images of the region of interest. Capture both fluorescence and brightfield/DIC images to document the cell morphology and the grid coordinates.
4. Post-fixation and Embedding:
- Post-fix the cells with 1% osmium tetroxide in buffer for 30-60 minutes on ice.
- Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%).
- Infiltrate the sample with an epoxy resin (e.g., Epon) through a series of resin/ethanol mixtures, followed by pure resin.
- Polymerize the resin at 60°C for 48 hours.
5. Ultrathin Sectioning and EM Imaging:
- Separate the resin block from the coverslip.
- Using the grid pattern and light microscopy images as a guide, trim the block and cut ultrathin sections (70-90 nm).
- Collect sections on EM grids.
- Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
- Image the sections in a transmission electron microscope.
6. Correlation:
- Correlate the light microscopy images with the electron micrographs using the grid pattern and cellular landmarks.
Visualizing the Workflow
Caption: General workflow for in-resin Correlative Light-Electron Microscopy (CLEM).
Caption: Workflow for evaluating the performance of a fluorescent dye like this compound.
References
- 1. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Frontiers | One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM [frontiersin.org]
- 7. One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 12. Fixation-resistant photoactivatable fluorescent proteins for correlative light and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In resin CLEM with fluorescence recover solution | Applications Notes | JEOL Ltd. [jeol.com]
- 14. jeol.com [jeol.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemically stable fluorescent proteins for advanced microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Cholesterol-Binding Kinetics: A Guide for Researchers
Introduction
The interaction between small molecules and cholesterol is a critical area of investigation for the development of novel therapeutics targeting lipid-related pathologies and for the creation of advanced research tools to probe cellular membrane dynamics. This guide provides a comparative framework for assessing the cholesterol-binding kinetics of novel compounds, using the hypothetical molecule Astrophloxine as a case study. We will compare its potential binding characteristics against a well-established cholesterol-binding agent, Filipin (B1216100) III, a polyene antibiotic known for its affinity for cholesterol.[1]
This document outlines detailed experimental protocols for determining key kinetic parameters, presents a structured format for data comparison, and visualizes the experimental workflow and underlying principles of competitive binding. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy and specificity of new cholesterol-binding entities.
Comparative Kinetic Data
To objectively assess the cholesterol-binding properties of a novel compound like this compound, it is essential to quantify its binding affinity (Kd), association rate (ka), and dissociation rate (kd) in comparison to a known standard such as Filipin III. The following table provides a template for summarizing such quantitative data, which would be populated with experimental results.
| Parameter | This compound (Hypothetical Data) | Filipin III (Reference Data) | Method |
| Binding Affinity (Kd) | 150 nM | 2 µM | Surface Plasmon Resonance (SPR) |
| Association Rate (ka) | 2.5 x 10^5 M⁻¹s⁻¹ | 1.2 x 10^4 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | 3.75 x 10⁻² s⁻¹ | 2.4 x 10⁻² s⁻¹ | Surface Plasmon Resonance (SPR) |
| Specificity | High (low binding to other sterols) | Moderate (binds to other 3-beta-hydroxysterols) | Competitive Binding Assay |
| Optimal pH | 7.4 | 7.0 | pH-dependent Binding Analysis |
| Temperature Stability | High (stable up to 40°C) | Moderate (degrades at higher temperatures) | Thermal Shift Assay |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cholesterol-binding kinetics of a test compound like this compound.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (cholesterol) and an analyte (this compound).[2][3]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to cholesterol.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
LIP-1 sensor chip (for liposome (B1194612) capture) or Hydrophobic sensor chip (for direct lipid immobilization)[2]
-
Cholesterol-containing liposomes (e.g., DOPC:Cholesterol at a 4:1 molar ratio)
-
This compound solutions at varying concentrations (e.g., 10 nM to 1 µM)
-
Running buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4)
-
Regeneration solution (e.g., 20 mM CHAPS)
Procedure:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing cholesterol by extrusion.
-
Chip Immobilization:
-
For LIP-1 chips: Inject the cholesterol-containing liposomes over the sensor surface until a stable baseline is achieved, indicating liposome capture.
-
For Hydrophobic chips: Directly immobilize cholesterol onto the sensor surface.
-
-
Analyte Injection (Association): Inject a series of this compound concentrations over the immobilized cholesterol surface at a constant flow rate. Monitor the change in response units (RU) over time.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound from the cholesterol.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
Fluorescence Quenching Assay for Binding Affinity
This method relies on the change in the intrinsic fluorescence of a molecule upon binding to its ligand. Assuming this compound is fluorescent, its interaction with cholesterol can be monitored.
Objective: To determine the binding affinity (Kd) of this compound to cholesterol in solution.
Materials:
-
Fluorometer
-
This compound solution of a fixed concentration
-
Cholesterol stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Determine Excitation and Emission Maxima: Record the fluorescence spectrum of this compound to identify its optimal excitation and emission wavelengths.
-
Titration: To a fixed concentration of this compound in the assay buffer, incrementally add increasing concentrations of cholesterol.
-
Fluorescence Measurement: After each addition of cholesterol and a brief incubation period, measure the fluorescence intensity of this compound at its emission maximum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the cholesterol concentration. Fit the data to a binding isotherm (e.g., the Stern-Volmer equation for quenching) to calculate the dissociation constant (Kd).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cholesterol-binding kinetics of a novel compound using Surface Plasmon Resonance.
Caption: Workflow for SPR-based analysis of cholesterol binding.
Principle of Competitive Binding
To assess the specificity of this compound for cholesterol, a competitive binding experiment can be performed. This diagram illustrates the underlying principle.
Caption: Competitive binding assay principle.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Astrophloxine
For Immediate Implementation by Laboratory Personnel
As a valued partner in your research endeavors, we are committed to providing comprehensive support that extends beyond the product itself. This document outlines the essential procedures for the safe and compliant disposal of Astrophloxine, ensuring the well-being of your research team and the protection of our environment. Adherence to these protocols is critical due to the hazardous nature of this compound.
This compound is classified as a hazardous chemical that poses several risks. It is a known irritant to the eyes and skin, and is harmful to aquatic life.[1] Furthermore, as a combustible solid, fine dust particles of this compound can form explosive mixtures in the air.[1] Therefore, proper handling and disposal are not just recommended; they are a matter of safety and regulatory compliance.
Immediate Safety and Disposal Plan
All waste materials containing this compound, including stock solutions, used reagents, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash receptacles.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
-
Designated Hazardous Waste Container: All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required hazard information.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and pipette tips, in a designated container lined with a clear plastic bag.
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a separate, sealed container.[1]
-
Empty Containers: Empty containers that originally held this compound must also be managed as hazardous waste.[1] The first rinse of these containers should be collected and disposed of as hazardous waste.
Storage and Final Disposal
-
Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.[1]
-
EHS Coordination: It is imperative to contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. They are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations.
Quantitative Data Summary
| Hazard Classification | Description | Risk Level |
| Eye Irritation | Causes serious eye irritation.[1] | High |
| Skin Irritation | Can cause skin inflammation on contact.[1] | Moderate |
| Aquatic Toxicity | Harmful to aquatic life.[1] | High |
| Combustibility | As a solid, it can burn, and fine dust may form explosive mixtures in the air.[1] | Moderate |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following protocol should be integrated into your standard operating procedures.
Protocol for this compound Waste Disposal
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.
-
Using a funnel, pour all liquid this compound waste into the designated liquid hazardous waste container. Do not fill the container beyond 80% capacity to prevent spills.
-
-
Container Sealing and Labeling: Securely seal the lids on all waste containers. Ensure each container is accurately labeled with its contents and the associated hazards.
-
Temporary Storage: Move the sealed and labeled containers to the designated hazardous waste accumulation area within your laboratory.
-
EHS Notification: Follow your institution's specific procedures for notifying the EHS department that you have hazardous waste ready for collection.
Visualizing the Disposal Process
To further clarify the procedural flow and decision-making process for the proper disposal of this compound, the following diagrams are provided.
Caption: this compound Disposal Workflow
Caption: this compound Disposal Decision Tree
References
Essential Safety and Logistical Information for Handling Astrophloxine
Disclaimer: No specific Safety Data Sheet (SDS) for Astrophloxine was readily available. The following guidance is based on information for chemically similar compounds, such as Phloxine B, and general laboratory safety protocols for handling powdered chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this substance.
This compound is a fluorescent dye that requires careful handling to ensure the safety of laboratory personnel and to minimize environmental impact. Based on data from chemically similar compounds, this compound should be treated as a hazardous chemical that can cause eye and skin irritation. As a combustible solid, fine dust particles may form explosive mixtures in the air.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Prevents skin contact and irritation. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder form to avoid inhalation of dust particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Nitrile Glove Chemical Resistance:
While specific breakthrough times for this compound are not available, nitrile gloves generally offer good resistance to a variety of chemicals. However, their effectiveness can be compromised by certain solvents. For short-term splash protection, a nitrile glove with a thickness of 5-mil or greater is recommended. If gloves come into contact with the chemical, they must be changed immediately to avoid exposure. Nitrile has poor resistance to ketones, halogenated hydrocarbons, aromatic hydrocarbons, esters, ethers, amines, and strong acids.
Operational Plans: Step-by-Step Guidance
Handling Powdered this compound:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transferring:
-
Use a spatula or other appropriate tool to handle the powder.
-
Avoid creating dust clouds. If possible, use a balance with a draft shield.
-
When transferring the powder, do so slowly and carefully to minimize airborne particles.
-
-
General Practices:
Disposal Plans: Step-by-Step Guidance
Waste Collection and Storage:
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Do not use abbreviations or chemical formulas on the label.
-
-
Waste Segregation:
-
Segregate solid this compound waste from liquid waste.
-
Store waste in compatible, sealed containers. For liquid waste, use screw-top containers and do not fill them more than 80% full.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.
-
Spill Response:
For Minor Spills (Solid Powder):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into a labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a wet cloth, then decontaminate with an appropriate solvent. Collect all cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and emergency response personnel.
-
Restrict Access: Prevent entry into the spill area.
-
Provide Information: Be prepared to provide details of the spill to emergency responders.
Caption: PPE Selection Workflow for Handling this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
